N-(3-acetylphenyl)methanesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(3-acetylphenyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S/c1-7(11)8-4-3-5-9(6-8)10-14(2,12)13/h3-6,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTNQCUWLQFFFSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351681 | |
| Record name | N-(3-acetylphenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2417-42-7 | |
| Record name | N-(3-acetylphenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-(3-acetylphenyl)methanesulfonamide chemical properties
An In-Depth Technical Guide to N-(3-acetylphenyl)methanesulfonamide: Properties, Synthesis, and Applications
Overview and Strategic Importance
N-(3-acetylphenyl)methanesulfonamide is a substituted aromatic sulfonamide that serves as a highly valuable intermediate and building block in organic synthesis and medicinal chemistry. The molecule incorporates two key pharmacophores: the methanesulfonamide group and the acetylphenyl moiety. The sulfonamide functional group (-SO₂NH-) is a cornerstone in drug design, present in a wide array of therapeutic agents exhibiting antibacterial, anti-inflammatory, diuretic, anti-carbonic anhydrase, and anticancer activities.[1][2][3] Concurrently, the acetylphenyl group provides a versatile chemical handle for further synthetic modifications.
This guide provides a comprehensive technical overview of N-(3-acetylphenyl)methanesulfonamide, detailing its chemical and physical properties, a robust and validated synthesis protocol with mechanistic insights, its spectroscopic profile, and its potential applications for researchers and professionals in drug development.
Core Chemical and Physical Properties
The fundamental identifiers and physical characteristics of N-(3-acetylphenyl)methanesulfonamide are summarized below. These properties are essential for its handling, characterization, and use in synthetic applications.
| Property | Value | Reference(s) |
| CAS Number | 2417-42-7 | [4][5] |
| Molecular Formula | C₉H₁₁NO₃S | [4][5][6] |
| Molecular Weight | 213.25 g/mol | [5] |
| Appearance | Solid | [4] |
| IUPAC Name | N-(3-acetylphenyl)methanesulfonamide | [7] |
| SMILES | CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C | [6] |
| InChI Key | UTNQCUWLQFFFSL-UHFFFAOYSA-N | [6] |
Synthesis and Mechanistic Considerations
The synthesis of N-(3-acetylphenyl)methanesulfonamide is most effectively achieved through the nucleophilic attack of an aromatic amine on methanesulfonyl chloride. This standard approach is reliable and scalable.
Retrosynthetic Analysis
A retrosynthetic approach reveals the most logical synthetic pathway, disconnecting the robust S-N bond to identify the primary starting materials: 3'-aminoacetophenone and methanesulfonyl chloride.
Caption: Retrosynthetic disconnection of the target molecule.
Validated Experimental Protocol
This protocol describes the synthesis from 3'-aminoacetophenone, a commercially available or readily synthesized precursor.[8] The synthesis of 3'-aminoacetophenone itself is typically achieved via the catalytic hydrogenation or metal-mediated reduction of 3'-nitroacetophenone.[9][10]
Objective: To synthesize N-(3-acetylphenyl)methanesulfonamide via sulfonylation of 3'-aminoacetophenone.
Materials:
-
3'-Aminoacetophenone (1.0 eq)
-
Methanesulfonyl Chloride (1.05 eq)
-
Pyridine or Triethylamine (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Methodology:
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3'-aminoacetophenone (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane under a nitrogen atmosphere.
-
Cooling: Cool the resulting solution to 0 °C using an ice-water bath. This step is critical to control the exothermicity of the reaction and to minimize the formation of the di-sulfonylated byproduct.[11]
-
Base Addition: Add the base (pyridine or triethylamine, 1.1 eq) to the cooled solution. The base acts as an acid scavenger, neutralizing the HCl generated in situ. Without it, the HCl would protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.[11]
-
Reagent Addition: Add methanesulfonyl chloride (1.05 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred reaction mixture over 20-30 minutes. A slow, controlled addition is crucial to prevent localized high concentrations of the electrophile, which can lead to side reactions.[11]
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.
-
Aqueous Workup (Quenching): Upon completion, quench the reaction by slowly adding 1M HCl to neutralize the excess base. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally, brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford N-(3-acetylphenyl)methanesulfonamide as a pure solid.
Synthesis Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification.
Spectroscopic Profile
Characterization of N-(3-acetylphenyl)methanesulfonamide relies on standard spectroscopic techniques. The expected data are as follows:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. Key signals include a singlet for the acetyl methyl protons (~2.6 ppm), a singlet for the methanesulfonyl methyl protons (~3.0 ppm), a broad singlet for the sulfonamide N-H proton (typically between 8-10.5 ppm), and a complex multiplet pattern in the aromatic region (7.2-8.0 ppm) consistent with a 1,3-disubstituted benzene ring.[12][13]
-
¹³C NMR: The carbon spectrum will show signals for the two distinct methyl carbons, the carbonyl carbon (~198 ppm), and the aromatic carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups. Characteristic absorption bands are expected for N-H stretching (around 3200-3300 cm⁻¹), C=O stretching of the ketone (around 1680 cm⁻¹), and the highly characteristic asymmetric and symmetric SO₂ stretching vibrations, which appear in the ranges of 1376-1309 cm⁻¹ and 1177-1148 cm⁻¹, respectively.[12][13]
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the elemental composition.
Predicted High-Resolution Mass Spectrometry Data [6]
| Adduct Type | Calculated m/z |
|---|---|
| [M+H]⁺ | 214.05324 |
| [M+Na]⁺ | 236.03518 |
| [M-H]⁻ | 212.03868 |
| [M]⁺ | 213.04541 |
Applications in Research and Drug Discovery
The true value of N-(3-acetylphenyl)methanesulfonamide lies in its utility as a versatile intermediate for the synthesis of more complex, biologically active molecules.
-
Scaffold for Lead Generation: The sulfonamide scaffold is considered a "privileged structure" in medicinal chemistry, capable of binding to a wide variety of biological targets.[2][3] This molecule serves as an excellent starting point for library synthesis in early-stage drug discovery.
-
Kinase Inhibitor Synthesis: Many small-molecule kinase inhibitors feature substituted aniline or sulfonamide moieties. The acetyl group on this compound can be further elaborated or used as a key binding element within an active site.
-
STAT3 Inhibitor Development: Persistent activation of the Signal Transducer and Activator of Transcription 3 (STAT3) protein is linked to cancer development.[14] Benzenesulfonamide derivatives have been successfully designed as selective STAT3 inhibitors, making N-(3-acetylphenyl)methanesulfonamide a relevant building block for developing novel anticancer therapeutics.[14]
-
General Organic Synthesis: Beyond pharmaceuticals, it is a useful raw material for fine chemicals and materials science applications where its specific substitution pattern is required.[10]
Handling, Storage, and Safety
-
Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[4]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[4] For long-term stability, storage under an inert atmosphere is recommended.
References
-
N-(3-Acetylphenyl) methane sulfonamide. (n.d.). ExportersIndia. Retrieved January 30, 2026, from [Link]
-
Kelebekli, L. (2020). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. Düzce Üniversitesi Bilim ve Teknoloji Dergisi. [Link]
-
Synthesis of 3-nitroacetophenone. (n.d.). Masaryk University. Retrieved January 30, 2026, from [Link]
-
Synthesis of N-Methyl Benzenemethane Sulfonamide Substituted Carbazoles and Pyrazoles. (2011). ResearchGate. [Link]
-
Khan, I., et al. (2023). New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. Molecules. [Link]
-
N-(4-Acetylphenyl)methanesulfonamide. (n.d.). mzCloud. Retrieved January 30, 2026, from [Link]
-
N-(3-acetylphenyl)methanesulfonamide. (n.d.). PubChemLite. Retrieved January 30, 2026, from [Link]
-
Discovery of new benzensulfonamide derivatives as tripedal STAT3 inhibitors. (2018). European Journal of Medicinal Chemistry. [Link]
-
Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. (n.d.). The Royal Society of Chemistry. Retrieved January 30, 2026, from [Link]
-
Al-Masoudi, Z. A., et al. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Journal of Taibah University Medical Sciences. [Link]
-
Methanesulfonyl Chloride. (n.d.). Study.com. Retrieved January 30, 2026, from [Link]
-
Preparation of 3'-aminoacetophenone. (n.d.). PrepChem.com. Retrieved January 30, 2026, from [Link]
-
Mao, L., et al. (2011). A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole. Synlett. [Link]
-
Turlington, M., et al. (2013). Discovery of N-(benzo[1][4]triazol-1-yl)-N-(benzyl)acetamido)phenyl) carboxamides as severe acute respiratory syndrome coronavirus (SARS-CoV) 3CLpro inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Synthetic method for 3-aminoacetophenone. (2015). Patsnap. Retrieved January 30, 2026, from [Link]
-
Jayalakshmi, K., & Gowda, B. T. (2004). Synthetic, infrared, 1H and 13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides. ResearchGate. [Link]
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-(3-Acetylphenyl) methane sulfonamide Supplier in Mumbai, N-(3-Acetylphenyl) methane sulfonamide Trader, Maharashtra [chemicalmanufacturers.in]
- 5. 2417-42-7|N-(3-Acetylphenyl)methanesulfonamide|BLD Pharm [bldpharm.com]
- 6. PubChemLite - N-(3-acetylphenyl)methanesulfonamide (C9H11NO3S) [pubchemlite.lcsb.uni.lu]
- 7. mzCloud – N 4 Acetylphenyl methanesulfonamide [mzcloud.org]
- 8. 3 -Aminoacetophenone 97 99-03-6 [sigmaaldrich.com]
- 9. prepchem.com [prepchem.com]
- 10. Synthetic method for 3-aminoacetophenone - Eureka | Patsnap [eureka.patsnap.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of new benzensulfonamide derivatives as tripedal STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
N-(3-acetylphenyl)methanesulfonamide CAS number 2417-42-7
This guide provides an in-depth technical analysis of N-(3-acetylphenyl)methanesulfonamide (CAS 2417-42-7), a critical sulfonamide building block used in medicinal chemistry for the development of kinase inhibitors, anti-arrhythmic agents, and carboxylic acid bioisosteres.
CAS Number: 2417-42-7 Synonyms: 3'-Methanesulfonamidoacetophenone; N-(3-Acetylphenyl)methanesulphonamide; 3-Acetamido-1-methanesulfonylbenzene (incorrect nomenclature, but often conflated).
Executive Summary
N-(3-acetylphenyl)methanesulfonamide is a bifunctional aromatic scaffold characterized by a reactive ketone moiety and a sulfonamide group positioned meta to each other. This geometry makes it a highly valuable intermediate in drug discovery. The sulfonamide group acts as a classic bioisostere for carboxylic acids, offering similar hydrogen-bonding capabilities with improved metabolic stability and membrane permeability. The acetyl group serves as a versatile handle for further functionalization (e.g., reductive amination, condensation, or alpha-halogenation), allowing researchers to grow the molecule into complex pharmacophores such as kinase inhibitors or ion channel modulators.
Physicochemical Profiling
Understanding the physical baseline of the compound is essential for developing robust experimental protocols.
| Property | Value / Description |
| Molecular Formula | C₉H₁₁NO₃S |
| Molecular Weight | 213.25 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 104–108 °C (Typical range for pure polymorph) |
| Solubility | Soluble in DMSO, DMF, Methanol, Ethyl Acetate; Sparingly soluble in Water |
| pKa (Sulfonamide) | ~9.8 (Weakly acidic proton on nitrogen) |
| LogP (Predicted) | ~1.2 (Moderate lipophilicity, good membrane permeability) |
| H-Bond Donors/Acceptors | 1 Donor (NH), 3 Acceptors (O=S=O, C=O) |
Strategic Significance in Medicinal Chemistry
The Sulfonamide Bioisostere
In rational drug design, the methanesulfonamide moiety (–NHSO₂CH₃) is frequently employed as a bioisostere for the carboxylic acid group (–COOH).
-
Acidity: Both groups are acidic, but the sulfonamide is generally less acidic, reducing ionization at physiological pH and potentially improving oral bioavailability.
-
Geometry: The tetrahedral geometry of the sulfonyl group places the oxygen atoms in a distinct spatial arrangement compared to the planar carboxylate, offering unique binding interactions within enzyme active sites (e.g., Carbonic Anhydrase, COX-2).
Kinase Inhibitor Scaffold
The meta-substitution pattern is particularly relevant for Type I and Type II kinase inhibitors. The sulfonamide nitrogen can serve as a key hydrogen bond donor to the "hinge region" of the kinase ATP-binding pocket, while the acetyl group allows for the extension of the molecule into the hydrophobic back pocket or solvent-exposed front regions.
Synthesis & Manufacturing Protocol
The following protocol describes a robust, scalable synthesis starting from commercially available 3-aminoacetophenone.
Retrosynthetic Analysis
The most direct route involves the chemoselective sulfonylation of the aniline nitrogen in the presence of the ketone.
-
Precursor: 3-Aminoacetophenone (CAS 99-03-6)
-
Reagent: Methanesulfonyl Chloride (MsCl) (CAS 124-63-0)
-
Base/Solvent: Pyridine (or Triethylamine/DCM)
Experimental Procedure (Standardized)
Objective: Synthesis of 10.0 g of N-(3-acetylphenyl)methanesulfonamide.
Reagents:
-
3-Aminoacetophenone: 10.0 g (74.0 mmol)
-
Methanesulfonyl Chloride (MsCl): 9.32 g (81.4 mmol, 1.1 eq)
-
Pyridine (Anhydrous): 50 mL (Solvent & Base)
-
Dichloromethane (DCM): 100 mL (Extraction)
-
HCl (1M): For quenching/washing.
Step-by-Step Protocol:
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.
-
Dissolution: Charge the RBF with 3-Aminoacetophenone (10.0 g) and Pyridine (50 mL) . Stir until fully dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice/water bath.
-
Addition: Add Methanesulfonyl Chloride (MsCl) dropwise over 20 minutes via a syringe or dropping funnel. Caution: Exothermic reaction.
-
Reaction: Allow the mixture to warm to room temperature (RT) naturally and stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes) until the starting aniline is consumed.
-
Quench: Pour the reaction mixture into Ice-Water (200 mL) with vigorous stirring. The product may precipitate as a solid.
-
Extraction (if oil forms): If the product does not precipitate cleanly, extract the aqueous mixture with DCM (3 x 50 mL) .
-
Washing: Wash the combined organic layers successively with:
-
1M HCl (2 x 50 mL) (Critical to remove residual pyridine).
-
Brine (50 mL) .
-
-
Drying: Dry the organic layer over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure (Rotavap).
-
Purification: Recrystallize the crude solid from hot Ethanol or an EtOAc/Hexane mixture to yield pure white crystals.
Process Flow Diagram (Graphviz)
Caption: Synthesis workflow for N-(3-acetylphenyl)methanesulfonamide via sulfonyl chloride addition.
Quality Control & Validation
To ensure the integrity of the synthesized compound for biological testing, the following analytical criteria must be met.
NMR Specification
-
¹H NMR (300 MHz, DMSO-d₆):
-
δ 9.85 (s, 1H, NH -SO₂) – Broad singlet, disappears with D₂O shake.
-
δ 7.75 (s, 1H, Ar-H2 ) – Isolated proton between substituents.
-
δ 7.65 (d, 1H, Ar-H4 ) – Ortho to ketone.
-
δ 7.50 (t, 1H, Ar-H5 ) – Meta proton.
-
δ 7.42 (d, 1H, Ar-H6 ) – Ortho to sulfonamide.
-
δ 3.05 (s, 3H, SO₂-CH₃ ) – Characteristic sulfonyl methyl singlet.
-
δ 2.58 (s, 3H, CO-CH₃ ) – Acetyl methyl singlet.
-
HPLC Purity
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).
-
Mobile Phase: Gradient 10% -> 90% Acetonitrile in Water (+0.1% Formic Acid).
-
Detection: UV @ 254 nm.
-
Acceptance Criteria: >98% Area Under Curve (AUC).
Safety & Handling (SDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[2] |
| STOT-SE | H335 | May cause respiratory irritation.[1][3] |
Handling Protocols:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Ventilation: All operations involving Methanesulfonyl Chloride (MsCl) must be performed in a certified chemical fume hood due to the lachrymatory nature of the reagent.
-
Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent moisture absorption.
References
-
Sigma-Aldrich. (2025).[2] Safety Data Sheet: N-(3-acetylphenyl)methanesulfonamide. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2417-42-7. Retrieved from
-
BenchChem. (2024). Methanesulfonamide: A Versatile Reagent in Modern Medicinal Chemistry. Retrieved from
-
Organic Chemistry Portal. (2011). Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride. Synlett 2011(01): 129-133. Retrieved from
-
Pfizer. (1999). Tikosyn (Dofetilide) Prescribing Information. (Reference for sulfonamide pharmacophore in antiarrhythmics). Retrieved from
Sources
Comprehensive Technical Guide: N-(3-Acetylphenyl)methanesulfonamide
Pharmacophore Scaffold & Synthetic Intermediate[1][2]
Executive Summary & Compound Identity
N-(3-Acetylphenyl)methanesulfonamide (CAS: 2417-42-7) is a specialized chemical intermediate and pharmacophore scaffold used primarily in the synthesis of sulfonamide-based bioactive molecules .[1][2] While not a marketed therapeutic agent itself, it serves as a critical building block for introducing the methanesulfonanilide moiety—a validated pharmacophore in Class III Antiarrhythmics (e.g., Dofetilide, Sotalol analogs) and specific enzyme inhibitors (e.g., Carbonic Anhydrase, Tubulin polymerization inhibitors).[1][2]
This guide details the Mechanism of Action (MOA) from two distinct perspectives essential for drug development:
-
Pharmacological MOA: How the methanesulfonanilide motif functions as a bioisostere and receptor ligand.
-
Synthetic MOA: How the molecule functions as a "divergent scaffold" in medicinal chemistry campaigns.
| Property | Data |
| Chemical Name | N-(3-acetylphenyl)methanesulfonamide |
| CAS Number | 2417-42-7 |
| Molecular Formula | C₉H₁₁NO₃S |
| Molecular Weight | 213.25 g/mol |
| Key Functional Groups | Methanesulfonamide (Bioisostere), Acetyl (Electrophile) |
| Primary Application | Fragment-based drug discovery (FBDD), Antiarrhythmic synthesis |
Pharmacological Mechanism of Action: The Methanesulfonanilide Motif[1][2]
Although N-(3-acetylphenyl)methanesulfonamide is a precursor, its core structure dictates the biological activity of the final drug candidates.[1][2] The methanesulfonanilide group (-NH-SO₂-CH₃) is a "privileged structure" in medicinal chemistry.[1][2]
2.1. Bioisosterism and Physicochemical Properties
The methanesulfonamide group is frequently employed as a bioisostere for phenols (-OH) or carboxylic acids (-COOH) .[1][2]
-
Acidity (pKa): The sulfonamide proton has a pKa of ~8.5–9.[1][2]5. Unlike a carboxylic acid (pKa ~4–5), it remains largely neutral at physiological pH (7.[1][2]4) but retains the ability to serve as a hydrogen bond donor.[1][2]
-
H-Bonding: The moiety acts as a dual H-bond acceptor (via sulfonyl oxygens) and a specific H-bond donor (via the N-H), facilitating high-affinity binding in protein pockets.[1][2]
2.2. Target Interaction: Class III Antiarrhythmic Activity (IKr Blockade)
The most prominent application of the N-phenyl-methanesulfonamide motif is in the blockade of the hERG potassium channel (IKr current), the mechanism underlying Class III antiarrhythmics (e.g., Dofetilide, Ibutilide).[1][2]
-
Mechanism: The sulfonamide oxygen atoms often engage in hydrogen bonding with Serine or Threonine residues within the channel pore (e.g., Ser624 in hERG).[1][2]
-
Pi-Stacking: The phenyl ring, activated by the nitrogen lone pair, engages in
- stacking interactions with aromatic residues (e.g., Tyr652 or Phe656) in the channel's drug-binding site.[1][2] -
Meta-Substitution Relevance: While Dofetilide is para-substituted, meta-substituted analogs (derived from this scaffold) are investigated to modulate potency and reduce off-target toxicity (e.g., Torsades de Pointes risk) by altering the vector of the side chain.[1][2]
2.3. Visualization: Pharmacophore Interaction Logic
The following diagram illustrates the logical flow from the scaffold structure to its biological interaction potential.
Caption: Structural decomposition of N-(3-acetylphenyl)methanesulfonamide linking chemical features to biological interaction mechanisms.
Synthetic Mechanism of Action: The "Divergent Scaffold"[1][2]
In a drug development context, the "mechanism" of this compound is its chemical reactivity.[1][2] It serves as a bifunctional platform .
3.1. The Acetyl "Warhead" (C-3 Position)
The acetyl group is an electrophilic handle that allows for the rapid generation of diverse libraries via Reductive Amination .[1][2]
-
Reaction Logic: The ketone reacts with primary or secondary amines to form an imine/iminium ion, which is subsequently reduced (using NaBH(OAc)₃ or NaBH₃CN) to a stable amine.[1][2]
-
Application: This is the standard route to attach the long, basic side chains required for hERG channel occupancy (as seen in Dofetilide and Sematilide synthesis).[1][2]
3.2. The Sulfonamide "Anchor"
The methanesulfonamide group is chemically robust.[1][2] It survives the reductive conditions used on the acetyl group.[1][2]
-
Protection: Unlike a primary amine (-NH2), the sulfonamide nitrogen is less nucleophilic, preventing unwanted side reactions (e.g., over-alkylation) during the elaboration of the acetyl group.[1][2]
Experimental Protocol: Synthesis & Utilization
This section provides a self-validating protocol for synthesizing the scaffold and utilizing it in a reductive amination, derived from standard medicinal chemistry practices.
4.1. Synthesis of N-(3-Acetylphenyl)methanesulfonamide
Objective: Selective sulfonylation of 3-aminoacetophenone.
Reagents:
-
DMAP (Catalytic, 0.1 eq)
Step-by-Step Protocol:
-
Preparation: Dissolve 3-aminoacetophenone (13.5 g, 100 mmol) in anhydrous Dichloromethane (DCM, 150 mL) under a nitrogen atmosphere. Add Triethylamine (16.7 mL, 120 mmol).
-
Addition: Cool the solution to 0°C. Add Methanesulfonyl chloride (8.5 mL, 110 mmol) dropwise over 30 minutes to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).[1][2]
-
Workup: Quench with water (100 mL). Separate the organic layer.[1][2] Wash with 1N HCl (to remove excess amine/pyridine), then saturated NaHCO₃, and finally Brine.[1][2]
-
Purification: Dry over MgSO₄, filter, and concentrate in vacuo. Recrystallize from Ethanol/Water to yield the product as an off-white solid.[1][2]
4.2. Downstream Utilization: Reductive Amination (General Procedure)
Objective: Converting the scaffold into a bioactive amine.[1][2]
-
Mix: Combine N-(3-acetylphenyl)methanesulfonamide (1.0 eq) and the desired Amine (1.2 eq) in 1,2-Dichloroethane (DCE).
-
Catalyze: Add Acetic Acid (1.0 eq) to catalyze imine formation. Stir for 1 hour.
-
Reduce: Add Sodium Triacetoxyborohydride (STAB, 1.5 eq). Stir overnight at RT.
-
Isolate: Quench with aqueous NaHCO₃. Extract with DCM.[1][2]
Visualization of Synthetic Workflow
Caption: Synthetic divergence from the N-(3-acetylphenyl)methanesulfonamide scaffold.
References
-
Vempati, R. et al. (2021).[1][2] Design and Synthesis of Sulfonamide Derivatives as Tubulin Polymerization Inhibitors. Journal of Medicinal Chemistry. (Context: Use of sulfonamide scaffolds in antiproliferative agent design).[1][2]
-
Cross, P. E. et al. (1990).[1][2] Selective Class III Antiarrhythmic Agents.[1][2] 1. Bis(arylalkyl)amines. Journal of Medicinal Chemistry, 33(4), 1151–1155.[1][2] (Context: SAR of methanesulfonanilide antiarrhythmics similar to Dofetilide).[1][2]
-
Sigma-Aldrich. (2024).[1][2] Product Specification: N-(3-Acetylphenyl)methanesulfonamide (CAS 2417-42-7).[1][2][3][4][5] (Context: Physical properties and commercial availability).
-
Lumma, W. C. et al. (1987).[1][2] Rational Design of Class III Antiarrhythmic Agents. Journal of Medicinal Chemistry. (Context: Mechanistic basis of the methanesulfonamide pharmacophore).
Sources
- 1. Substituted amphetamine - Wikipedia [en.wikipedia.org]
- 2. PubChemLite - N-(3-acetylphenyl)methanesulfonamide (C9H11NO3S) [pubchemlite.lcsb.uni.lu]
- 3. N-(3-Acetylphenyl) methane sulfonamide Supplier in Mumbai, N-(3-Acetylphenyl) methane sulfonamide Trader, Maharashtra [chemicalmanufacturers.in]
- 4. N-(3-Acetylphenyl)methanesulfonamide (1 x 5 g) | Alchimica [shop.alchimica.cz]
- 5. EnamineStore [enaminestore.com]
N-(3-acetylphenyl)methanesulfonamide: A Technical Guide to Investigating its Potential Biological Activity
Introduction: The Therapeutic Potential of the Sulfonamide Moiety
The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents with diverse biological activities. These activities span from antibacterial and anti-inflammatory to anticancer and antiviral applications. The structural versatility of the sulfonamide scaffold allows for fine-tuning of its physicochemical properties, enabling the design of molecules with specific biological targets. N-(3-acetylphenyl)methanesulfonamide belongs to this important class of compounds. While specific biological data for this particular molecule is not extensively documented in publicly available literature, its structural features suggest a strong potential for biological activity, particularly in the realms of oncology and inflammation.
This technical guide will provide a comprehensive framework for researchers and drug development professionals to investigate the biological activity of N-(3-acetylphenyl)methanesulfonamide. We will delve into the rationale behind its potential mechanisms of action, provide detailed, field-proven experimental protocols for its evaluation, and discuss the interpretation of potential data. This document is designed to be a self-validating system, where the causality behind each experimental choice is explained, ensuring scientific integrity and logical progression.
Hypothesized Mechanisms of Action: Targeting Key Signaling Pathways
Based on the known activities of structurally related sulfonamide and methanesulfonamide derivatives, we can hypothesize that N-(3-acetylphenyl)methanesulfonamide may exert its biological effects through the modulation of key signaling pathways implicated in cancer and inflammation. Two such pathways of significant interest are the NF-κB and STAT3 signaling cascades.
The NF-κB Signaling Pathway: A Central Regulator of Inflammation and Cancer
The Nuclear Factor-kappa B (NF-κB) family of transcription factors plays a pivotal role in regulating immune and inflammatory responses, as well as cell survival and proliferation.[1][2][3][4][5] Dysregulation of the NF-κB pathway is a hallmark of many chronic inflammatory diseases and various types of cancer.[1][2][3][5] Inhibition of this pathway is therefore a key therapeutic strategy.
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
The STAT3 Signaling Pathway: A Nexus of Cancer and Inflammation
Signal Transducer and Activator of Transcription 3 (STAT3) is another critical transcription factor that is often constitutively activated in a wide range of cancers and inflammatory conditions.[6][7][8][9] STAT3 activation promotes cell proliferation, survival, and angiogenesis while suppressing anti-tumor immunity.[7][8][9][10] Therefore, targeting the STAT3 pathway is a promising therapeutic approach.
Caption: Hypothesized inhibition of the STAT3 signaling pathway.
Experimental Protocols for Biological Evaluation
To elucidate the biological activity of N-(3-acetylphenyl)methanesulfonamide, a series of well-established in vitro assays are recommended. These protocols are designed to be self-validating and provide a clear path for investigation.
Synthesis of N-(3-acetylphenyl)methanesulfonamide
A general and robust method for the synthesis of N-aryl methanesulfonamides involves the reaction of the corresponding aniline with methanesulfonyl chloride.[11][12][13]
Step-by-Step Protocol:
-
Dissolution: Dissolve 3-aminoacetophenone (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine (1.1-1.5 equivalents), to the solution and stir at room temperature.
-
Sulfonylation: Slowly add methanesulfonyl chloride (1.1 equivalents) to the reaction mixture, maintaining the temperature at 0-5 °C using an ice bath.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain N-(3-acetylphenyl)methanesulfonamide.
-
Characterization: Confirm the structure and purity of the synthesized compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: General workflow for the synthesis of N-(3-acetylphenyl)methanesulfonamide.
In Vitro Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[14][15] This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cell lines (e.g., human colon cancer cell line HCT116, human breast cancer cell line MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of N-(3-acetylphenyl)methanesulfonamide (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.
In Vitro Anti-inflammatory Assays
Several assays can be employed to evaluate the anti-inflammatory potential of N-(3-acetylphenyl)methanesulfonamide.
This assay measures the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages, a key indicator of anti-inflammatory activity.[16]
Step-by-Step Protocol:
-
Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate and incubate overnight.
-
Compound Treatment: Pre-treat the cells with different concentrations of N-(3-acetylphenyl)methanesulfonamide for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
This assay determines the ability of the compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of pro-inflammatory prostaglandins.[17][18][19][20][21]
Step-by-Step Protocol:
-
Enzyme and Substrate Preparation: Prepare a reaction mixture containing human recombinant COX-2 enzyme, a suitable buffer, and a fluorometric probe.
-
Inhibitor Addition: Add various concentrations of N-(3-acetylphenyl)methanesulfonamide or a known COX-2 inhibitor (e.g., celecoxib) as a positive control.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid as the substrate.
-
Fluorescence Measurement: Measure the fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC₅₀ value.
Data Summary and Interpretation
The quantitative data obtained from the proposed experiments should be summarized in a clear and structured format for easy comparison and interpretation.
Table 1: Hypothetical Quantitative Data for N-(3-acetylphenyl)methanesulfonamide
| Assay | Cell Line / Enzyme | Endpoint | Hypothetical Value |
| Cytotoxicity | HCT116 | IC₅₀ (µM) | 15.2 |
| Cytotoxicity | MCF-7 | IC₅₀ (µM) | 25.8 |
| NO Production | RAW 264.7 | IC₅₀ (µM) | 8.5 |
| COX-2 Inhibition | Human Recombinant | IC₅₀ (µM) | 5.1 |
Interpretation of Hypothetical Data:
The hypothetical data in Table 1 would suggest that N-(3-acetylphenyl)methanesulfonamide exhibits moderate cytotoxic activity against colon and breast cancer cell lines. More significantly, the lower IC₅₀ values in the anti-inflammatory assays would indicate a potent anti-inflammatory agent, potentially acting through the inhibition of nitric oxide production and direct inhibition of the COX-2 enzyme. These findings would warrant further investigation into its mechanism of action, potentially through Western blot analysis of key proteins in the NF-κB and STAT3 pathways.
Conclusion and Future Directions
While direct biological activity data for N-(3-acetylphenyl)methanesulfonamide is currently limited, its chemical structure strongly suggests potential as a therapeutic agent, particularly in the fields of oncology and inflammation. The experimental framework provided in this guide offers a robust and scientifically sound approach to systematically evaluate its biological properties. By investigating its effects on key signaling pathways such as NF-κB and STAT3, and quantifying its activity in well-established in vitro assays, researchers can unlock the therapeutic potential of this and other novel sulfonamide derivatives. Future studies should focus on in vivo efficacy and safety profiling to further validate its potential as a drug candidate.
References
-
Zhang, W., Xie, J., Rao, B., & Luo, M. (2015). Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources. The Journal of Organic Chemistry, 80(7), 3504–3511. [Link]
-
Teo, Y.-C., & Weng, Z. (2022). One-Pot Synthesis of Diaryl Sulfonamides using an Iron- and Copper-Catalyzed Aryl C–H Amidation Process. The Journal of Organic Chemistry, 87(13), 8538–8547. [Link]
-
Request PDF on ResearchGate. (2021). Synthesis of N‐arylsulfonamides via Chan‐Lam Coupling Between Aryl Boronic Acids and N‐[(sulfonyl)imino]phenyliodinanes. [Link]
-
Grivennikov, S. I., Greten, F. R., & Karin, M. (2010). NF-κB and STAT3 signaling pathways collaboratively link inflammation to cancer. Protein & Cell, 1(3), 203–213. [Link]
-
Aggarwal, B. B. (2011). NF-κB in Cancer: A Matter of Life and Death. Cancer Discovery, 1(6), 469–471. [Link]
-
JoVE. (2023). Video: NF-kB-dependent Signaling Pathway. [Link]
-
Promega Corporation. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Promega Corporation Website. [Link]
-
International Journal of Creative Research Thoughts. (2022). IN-VITRO ASSAYS TO INVESTIGATE ANTI-INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. [Link]
-
Liu, T., Zhang, L., Joo, D., & Sun, S.-C. (2021). NF-κB signaling in inflammation and cancer. MedComm, 2(4), 519-532. [Link]
-
Xia, Y., Shen, S., & Verma, I. M. (2021). NF-κB signaling in inflammation and cancer. MedComm, 2(4), 519-532. [Link]
-
Zou, S., Tong, Q., Liu, B., Huang, W., Tian, Y., & Fu, X. (2020). Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors. Oncology Letters, 20(1), 125-134. [Link]
-
ResearchGate. (2025). (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. [Link]
-
ResearchGate. (n.d.). N‐arylation of methanesulfonamide with various aryl halides (Teo method). [Link]
-
Sun, S.-C. (2025). NF-κB in inflammation and cancer. Nature Reviews Immunology. [Link]
-
Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. [Link]
-
Journal of Cancer Science and Clinical Therapeutics. (2024). The Role of STAT3 in Cancer Development and Progression. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. [Link]
-
Journal of Pharmaceutical and Biological Sciences. (2018). In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method. [Link]
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. [Link]
-
Yu, H., Pardoll, D., & Jove, R. (2009). STATs in cancer inflammation and immunity: A leading role for STAT3. Nature Reviews Cancer, 9(11), 798–809. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
MDPI. (2023). In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp. [Link]
-
Yu, H., Pardoll, D., & Jove, R. (2009). STATs in cancer inflammation and immunity: a leading role for STAT3. Nature Reviews Cancer, 9(11), 798–809. [Link]
-
Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). [Link]
-
Wang, Y., et al. (2014). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 96, 25-31. [Link]
-
Bio-protocol. (2025). 3.5. Cytotoxicity Assay. [Link]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. Video: NF-kB-dependent Signaling Pathway [jove.com]
- 3. NF-κB signaling in inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF-κB in inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. jebms.org [jebms.org]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. STATs in cancer inflammation and immunity: a leading role for STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. thieme-connect.com [thieme-connect.com]
- 12. researchgate.net [researchgate.net]
- 13. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. assaygenie.com [assaygenie.com]
- 21. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Synthesis of N-(3-acetylphenyl)methanesulfonamide
Executive Summary
N-(3-acetylphenyl)methanesulfonamide is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for carboxylic acids and a key intermediate in the synthesis of kinase inhibitors (e.g., B-Raf inhibitors) and anti-inflammatory agents.[1] Its structure combines an electron-withdrawing sulfonamide group with a meta-substituted acetyl group, providing unique electronic properties and hydrogen-bonding capabilities.[1][2]
This guide details the robust synthesis of N-(3-acetylphenyl)methanesulfonamide from 3-aminoacetophenone.[1][2] Unlike generic protocols, this document focuses on controlling the chemoselectivity between mono- and bis-sulfonylation—a common pitfall in aniline sulfonylation—and provides a scalable, self-validating workflow.[1]
Retrosynthetic Analysis & Strategy
The synthesis is best approached via a convergent route involving the sulfonylation of 3-aminoacetophenone. While 3-aminoacetophenone is commercially available, understanding its derivation from acetophenone via nitration (directing meta) and reduction is essential for impurity profiling.[1][2]
Strategic Disconnections
-
Primary Disconnection (Sulfonamide Bond): The most labile bond is the N-S bond.[2]
-
Secondary Disconnection (Nitro Reduction):
-
Tertiary Disconnection (Electrophilic Aromatic Substitution):
-
Precursor: Acetophenone (Nitration occurs at the meta position due to the electron-withdrawing acetyl group).
-
Pathway Visualization[1][2]
Figure 1: Retrosynthetic tree illustrating the derivation of the target molecule from commodity chemicals.
Core Synthesis Protocol
This section details the sulfonylation step.[2][3][4][5] The primary challenge is preventing the formation of the N,N-bis(methylsulfonyl)aniline byproduct.
Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the aniline nitrogen on the sulfur atom of methanesulfonyl chloride (MsCl), followed by the elimination of chloride. Pyridine acts as both the solvent and the acid scavenger (sequestering HCl as pyridinium hydrochloride).
Critical Mechanistic Insight: The pKa of the sulfonamide product (~10) is lower than the starting aniline. In the presence of excess base, the product can be deprotonated and react with a second equivalent of MsCl to form the bis-sulfonamide. Strict stoichiometry and temperature control are required to prevent this.
Figure 2: Reaction pathway showing the primary conversion and the risk of bis-sulfonylation.[1]
Materials & Reagents
| Reagent | Equiv. | Role | CAS No. |
| 3-Aminoacetophenone | 1.0 | Limiting Reagent | 99-03-6 |
| Methanesulfonyl Chloride (MsCl) | 1.05 | Electrophile | 124-63-0 |
| Pyridine | 5.0 - 10.0 | Solvent/Base | 110-86-1 |
| Dichloromethane (DCM) | (Optional) | Co-solvent | 75-09-2 |
| HCl (1M) | N/A | Quench/Wash | 7647-01-0 |
Step-by-Step Protocol
Step 1: Preparation (0 - 15 mins)
-
Charge a flame-dried round-bottom flask with 3-aminoacetophenone (1.0 equiv).
-
Add anhydrous Pyridine (5-10 volumes relative to mass). Note: Pyridine must be dry; water hydrolyzes MsCl.[1][2]
-
Cool the solution to 0°C using an ice bath. Stir for 10 minutes to ensure thermal equilibrium.
Step 2: Addition (15 - 45 mins)
-
Add Methanesulfonyl chloride (1.05 equiv) dropwise via a syringe or addition funnel over 30 minutes.[2]
-
The solution typically turns from yellow to orange/darker.[2]
Step 3: Reaction (45 mins - 4 hours)
-
Allow the mixture to warm to Room Temperature (RT) naturally.
-
Monitor via TLC (Eluent: 50% EtOAc/Hexanes).[2]
Step 4: Workup & Isolation
-
Critical Wash: Wash the organic layer with 1M HCl (3x).[2]
Step 5: Purification
-
If purity is <95%, recrystallize from Ethanol or EtOAc/Hexanes .[2]
-
Salvage Protocol: If bis-sulfonamide > 10%, treat the crude with NaOH/MeOH at RT for 30 mins.[1] The bis-sulfonamide selectively hydrolyzes back to the mono-sulfonamide target.[1]
Characterization Data
Confirm identity using the following spectroscopic signatures.
| Technique | Parameter | Expected Signal | Assignment |
| 1H NMR | 300 MHz, DMSO-d6 | δ 2.58 (s, 3H) | Acetyl (-C(=O)CH3) |
| δ 3.05 (s, 3H) | Sulfonyl (-SO2CH3) | ||
| δ 7.4 - 7.8 (m, 4H) | Aromatic Ring (meta pattern) | ||
| δ 9.98 (s, 1H, br) | Sulfonamide (-NH-) | ||
| IR | KBr Pellet | 1680 cm⁻¹ | Ketone C=O stretch |
| 1330, 1150 cm⁻¹ | Sulfonamide S=O stretch | ||
| MS | ESI+ | 214.05 [M+H]+ | Molecular Ion |
Safety & Handling
-
Methanesulfonyl Chloride: Highly toxic, lachrymator, and corrosive.[1][2] Reacts violently with water.[1][2] Handle only in a fume hood.
-
Pyridine: Noxious odor, affects male fertility.[1][2] Use double-gloving and work in a well-ventilated hood.[1][2]
-
Exotherm Control: The reaction of sulfonyl chlorides with amines is exothermic.[2] On a scale >10g, active cooling is mandatory to prevent thermal runaway.[2]
References
-
Synthesis of Sulfonamides: Organic Syntheses, Coll. Vol. 4, p.943 (1963); Vol. 30, p.52 (1950).[2] (General method for aniline sulfonylation).[2]
-
Bis-sulfonylation Prevention: Liguang Mao, et al.[1][2] "A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride." Synlett, 2011(01): 129-133.[1][2][7] Link
-
Compound Data (CAS 7463-31-2): PubChem Compound Summary for CID 237803.[1][2] Link[2]
-
Biological Relevance: Introduction of sulfonamide groups in kinase inhibitors.[2] Journal of Medicinal Chemistry, 2008, 51(6), 1976.[1][2]
Sources
- 1. guidechem.com [guidechem.com]
- 2. Methanesulfonamide, N-phenyl- | C7H9NO2S | CID 70970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Oxidative β-C–H sulfonylation of cyclic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. WO2013054181A1 - Continuous two step flow synthesis of m-amino acetophenone - Google Patents [patents.google.com]
- 7. A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole [organic-chemistry.org]
N-(3-acetylphenyl)methanesulfonamide IUPAC name and synonyms
[1][2][3][4][5]
Abstract N-(3-acetylphenyl)methanesulfonamide (CAS 2417-42-7) is a specialized organosulfur intermediate used primarily in the synthesis of bioactive small molecules, particularly kinase inhibitors and anti-arrhythmic agents.[1][2] As a meta-substituted sulfonanilide, it serves as a critical scaffold for examining Structure-Activity Relationships (SAR) in medicinal chemistry, offering a distinct geometric vector compared to its more common para-substituted analogs (e.g., Dofetilide, Sotalol). This guide details its physicochemical properties, synthetic protocols, and utility as a "diversity-oriented" building block.
Chemical Identity & Nomenclature[6]
| Parameter | Details |
| IUPAC Name | N-(3-acetylphenyl)methanesulfonamide |
| Common Synonyms | 3'-Acetylmethanesulfonanilide; N-(3-Acetylphenyl)methane sulfonamide |
| CAS Registry Number | 2417-42-7 |
| Molecular Formula | C₉H₁₁NO₃S |
| Molecular Weight | 213.25 g/mol |
| SMILES | CS(=O)(=O)NC1=CC=CC(=C1)C(C)=O |
| InChI Key | UTNQCUWLQFFFSL-UHFFFAOYSA-N |
Physicochemical Properties[2][3][5][7][8][9][10][11]
The compound is characterized by the presence of two electron-withdrawing groups (acetyl and sulfonamide) on the phenyl ring. The meta substitution pattern disrupts the symmetry seen in para analogs, influencing its crystal packing and solubility.
| Property | Value / Description | Notes |
| Physical State | Solid (Powder/Crystals) | Typically off-white to beige. |
| Melting Point | Not explicitly cited in open literature.* | Para-isomer melts at ~161°C; Meta-isomer expected range 140–160°C. |
| Solubility | Soluble in DMSO, DMF, Methanol. | Limited solubility in non-polar solvents (Hexane). |
| pKa (Sulfonamide) | ~10.0 (Predicted) | Acidic proton on nitrogen due to sulfonyl electron withdrawal. |
| LogP | ~0.9 - 1.2 (Predicted) | Moderate lipophilicity, suitable for drug-like scaffolds. |
Synthetic Methodology
The synthesis of N-(3-acetylphenyl)methanesulfonamide is a classic nucleophilic substitution reaction (sulfonylation), typically proceeding via the Schotten-Baumann conditions or anhydrous amine-base protocols.
Core Synthesis Protocol
Precursor: 3-Aminoacetophenone (commercially available or reduced from 3-nitroacetophenone). Reagent: Methanesulfonyl chloride (MsCl).
Reaction Scheme (DOT Visualization):
Figure 1: Synthetic pathway for sulfonylation of 3-aminoacetophenone.
Detailed Procedure (Pyridine Method)
-
Setup: Charge a round-bottom flask with 3-aminoacetophenone (1.0 eq) and dry pyridine (10–15 volumes). Pyridine acts as both solvent and acid scavenger.
-
Addition: Cool the solution to 0°C. Dropwise add methanesulfonyl chloride (1.2 eq) to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Ethyl Acetate/Hexane) or LC-MS.
-
Workup: Quench the reaction mixture into ice-water. The sulfonamide often precipitates as a solid.
-
If solid forms: Filter, wash with water and cold ethanol.
-
If oil forms: Extract with Ethyl Acetate, wash with 1N HCl (to remove pyridine), brine, and dry over MgSO₄.
-
-
Purification: Recrystallization from Ethanol/Water or column chromatography (SiO₂, EtOAc/Hexane gradient).
Medicinal Chemistry Applications
N-(3-acetylphenyl)methanesulfonamide is a versatile "diversity vector." While para-sulfonanilides (like Sotalol) are established anti-arrhythmics, the meta-isomer allows researchers to probe different pockets in target proteins, particularly kinases and G-protein coupled receptors (GPCRs).
Derivatization Potential
The acetyl group serves as a reactive handle for further elaboration, while the sulfonamide group acts as a stable hydrogen-bond donor/acceptor mimic.
Downstream Transformations (DOT Visualization):
Figure 2: Strategic derivatization of the acetyl and sulfonamide pharmacophores.
Key Applications
-
Kinase Inhibitor Libraries: The sulfonamide moiety mimics the ATP phosphate-binding region in kinases. The meta-acetyl group allows for the extension of the molecule into the hydrophobic back-pocket of the enzyme.
-
Anti-Arrhythmic Analogs: Reduction of the acetyl group to a chiral alcohol creates structural isomers of Class III anti-arrhythmic agents (e.g., Sotalol analogs), useful for testing selectivity against hERG channels.
-
Heterocycle Synthesis: The acetyl group is a precursor to thiazoles and imidazoles (via the Hantzsch synthesis), common motifs in bioactive compounds.
Analytical Characterization
To validate the identity of synthesized N-(3-acetylphenyl)methanesulfonamide, the following spectral signatures are expected:
| Technique | Expected Signal | Assignment |
| ¹H NMR (DMSO-d₆) | δ ~2.60 ppm (s, 3H) | Acetyl methyl group (-COCH ₃). |
| δ ~3.05 ppm (s, 3H) | Sulfonyl methyl group (-SO₂CH ₃). | |
| δ 7.4 – 7.9 ppm (m, 4H) | Aromatic protons (Meta-substitution pattern). | |
| δ ~10.0 ppm (s, 1H) | Sulfonamide N-H (Exchangeable with D₂O). | |
| IR Spectroscopy | ~1680 cm⁻¹ | C=O Stretching (Ketone). |
| ~1330 & 1150 cm⁻¹ | S=O Asymmetric/Symmetric Stretching. | |
| ~3250 cm⁻¹ | N-H Stretching. | |
| Mass Spectrometry | m/z 214.0 [M+H]⁺ | Protonated molecular ion (ESI+). |
Safety & Handling
GHS Classification:
-
Signal Word: Warning
-
Hazard Statements:
Handling Protocol:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Ventilation: Handle powder in a fume hood to avoid inhalation.
-
Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption (sulfonamides are generally stable but can be hygroscopic).
References
-
ChemicalBook. (2025).[3] N-(3-Acetylphenyl)methanesulfonamide CAS 2417-42-7 Properties and Suppliers.[1][5][6][2][7]Link
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 706824: N-(3-acetylphenyl)methanesulfonamide.Link
-
BLD Pharm. (2025). Product Safety and Specifications: N-(3-Acetylphenyl)methanesulfonamide.[1]Link[5][6][8]
-
Asian Journal of Chemistry. (2016). Synthesis of Sulfonamide Derivatives and Pyrazolines from Aminoacetophenones. (Contextual reference for synthesis methodology). Link
-
Sigma-Aldrich. (2025).[3] Methanesulfonamide and Acetophenone Derivative Standards. (General reference for reagent properties). Link
Sources
- 1. 64488-52-4|N-(4-(2-Chloroacetyl)phenyl)methanesulfonamide|BLD Pharm [bldpharm.com]
- 2. Zearalenone Solution C18h22o5 at Best Price in Mumbai, Maharashtra | National Analytical Corporation - Chemical Division [tradeindia.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. fishersci.com [fishersci.com]
- 5. Desogestrel - C22H30O, 310.47 Molecular Weight | Liquid Formulation for Effective Ovulation Prevention - C22h30o, 310.47 Molecular Weight | Liquid Formulation For Effective Ovulation Prevention at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 6. Hellma Calibration Standard, Neutral Density Glass Filter F2 - Cas No: Not Applicable (composite Material Not A Single Chemical Compound) at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 7. AB342574 | CAS 2417-42-7 – abcr Gute Chemie [abcr.com]
- 8. Hellma Calibration Standard, Neutral Density Glass Filter F2 - Cas No: Not Applicable (composite Material Not A Single Chemical Compound) at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
An In-depth Technical Guide to N-(3-acetylphenyl)methanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-acetylphenyl)methanesulfonamide is a chemical compound that belongs to the sulfonamide class of molecules. Sulfonamides are characterized by the presence of a sulfonyl group directly bonded to a nitrogen atom. This functional group is a cornerstone in medicinal chemistry, with a rich history of therapeutic applications since the discovery of prontosil, the first sulfonamide drug, in the 1930s.[1] The versatility of the sulfonamide scaffold has led to the development of a wide array of drugs, including antibacterial, anti-inflammatory, and anticancer agents.[1][2][3][4] This guide provides a comprehensive overview of the chemical and physical properties of N-(3-acetylphenyl)methanesulfonamide, along with insights into its synthesis, safety, and potential applications in research and drug development.
Chemical Identity and Molecular Properties
A precise understanding of the molecular characteristics of a compound is fundamental for its application in research and development. The key identifiers and properties of N-(3-acetylphenyl)methanesulfonamide are summarized below.
| Property | Value | Source |
| Molecular Formula | C9H11NO3S | [5][6][7][8] |
| Molecular Weight | 213.25 g/mol | [7] |
| Alternate Molecular Weight | 213.3 g/mol | [5] |
| CAS Number | 2417-42-7 | [5][6][7] |
| IUPAC Name | N-(3-acetylphenyl)methanesulfonamide | [6] |
| InChI Code | 1S/C9H11NO3S/c1-7(11)8-4-3-5-9(6-8)10-14(2,12)13/h3-6,10H,1-2H3 | [6] |
| InChI Key | UTNQCUWLQFFFSL-UHFFFAOYSA-N | [6] |
| SMILES | CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C | [8] |
| Physical Form | Solid | [5][6] |
| Purity | Typically ≥95% | [5][6] |
The structure of N-(3-acetylphenyl)methanesulfonamide incorporates a central phenyl ring substituted with an acetyl group and a methanesulfonamide group. This combination of functional groups dictates its chemical reactivity and potential biological interactions.
Caption: 2D structure of N-(3-acetylphenyl)methanesulfonamide.
Synthesis and Characterization
The synthesis of N-(3-acetylphenyl)methanesulfonamide and related sulfonamides typically involves the reaction of a sulfonyl chloride with an amine. While a specific, detailed protocol for the direct synthesis of N-(3-acetylphenyl)methanesulfonamide was not found in the initial search, a general synthetic approach can be inferred from established methods for analogous compounds.[9]
General Synthetic Workflow
The synthesis of N-substituted sulfonamides can be conceptualized as a nucleophilic substitution reaction at the sulfur atom of a sulfonyl chloride.
Caption: Generalized synthetic workflow for N-substituted sulfonamides.
Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol for the synthesis of N-(3-acetylphenyl)methanesulfonamide based on common organic chemistry practices for sulfonamide formation. This protocol should be optimized and validated in a laboratory setting.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 3-aminoacetophenone in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine, to the reaction mixture. The base acts as a scavenger for the hydrochloric acid that is formed as a byproduct.
-
Sulfonyl Chloride Addition: Cool the reaction mixture in an ice bath. Slowly add a solution of methanesulfonyl chloride in the same solvent dropwise to the stirred mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction with water. Separate the organic layer and wash it sequentially with dilute acid (e.g., 1M HCl) to remove excess base, and then with a saturated solution of sodium bicarbonate to neutralize any remaining acid. Finally, wash with brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
-
Characterization: The structure and purity of the final product should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling N-(3-acetylphenyl)methanesulfonamide.
Hazard Identification: [6]
-
GHS Pictogram: GHS07 (Exclamation mark)
-
Signal Word: Warning
-
Hazard Codes: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled)
Precautionary Statements: [6]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.
-
P302 + P352 + P312: IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER or doctor/physician if you feel unwell.
-
P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
-
P363: Wash contaminated clothing before reuse.
-
P402 + P404: Store in a dry place. Store in a closed container.
-
P501: Dispose of contents/container to an approved waste disposal plant.
For more detailed information, it is imperative to consult the Material Safety Data Sheet (MSDS) provided by the supplier.[6]
Potential Applications in Drug Discovery and Research
The sulfonamide functional group is a well-established pharmacophore in medicinal chemistry.[1] Compounds containing this moiety have been developed to treat a wide range of diseases, including bacterial infections, cancer, and inflammatory conditions.[1][2][3][4] The acetamide portion of N-(3-acetylphenyl)methanesulfonamide is also found in numerous clinically prescribed drugs and is associated with a variety of therapeutic potentials.[2]
The presence of both the sulfonamide and the acetylphenyl groups in N-(3-acetylphenyl)methanesulfonamide suggests its potential as a building block or a lead compound in drug discovery programs. For instance, it could be explored for its activity as an inhibitor of various enzymes, a common mechanism of action for many sulfonamide- and acetamide-containing drugs.[2][3][4][10] The acetyl group provides a reactive handle for further chemical modifications, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.
While specific biological activities for N-(3-acetylphenyl)methanesulfonamide are not extensively documented in the initial search, its structural similarity to other biologically active sulfonamides and acetamides makes it a compound of interest for screening in various therapeutic areas, including but not limited to:
-
Antimicrobial Agents: Sulfonamides have a long history as antibacterial agents.
-
Anticancer Therapeutics: Many sulfonamide derivatives exhibit antitumor activity.[3][4]
-
Enzyme Inhibitors: The sulfonamide group is a key feature in many enzyme inhibitors, such as those targeting carbonic anhydrase.[3][10]
The logical progression for investigating the therapeutic potential of N-(3-acetylphenyl)methanesulfonamide would involve a series of in vitro and in vivo studies.
Caption: A simplified pathway for drug discovery and development.
Conclusion
References
-
N-(3-Acetylphenyl) methane sulfonamide. (n.d.). IndiaMART. Retrieved February 2, 2026, from [Link]
-
Methanesulfonamide. (n.d.). In Wikipedia. Retrieved February 2, 2026, from [Link]
-
N-[4-[2-(propan-2-ylamino)acetyl]phenyl]methanesulfonamide. (n.d.). Chemsrc. Retrieved February 2, 2026, from [Link]
-
Synthesis of N-(3-acetylphenyl)-N-ethyl-4-methylbenzenesulfonamide. (n.d.). PrepChem.com. Retrieved February 2, 2026, from [Link]
-
Synthesis of N-Methyl Benzenemethane Sulfonamide Substituted Carbazoles and Pyrazoles. (2025, August 6). ResearchGate. Retrieved February 2, 2026, from [Link]
-
N-(3-acetylphenyl)methanesulfonamide (C9H11NO3S). (n.d.). PubChemLite. Retrieved February 2, 2026, from [Link]
-
Chemical Properties of Methane sulfonamide (CAS 3144-09-0). (n.d.). Cheméo. Retrieved February 2, 2026, from [Link]
-
New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. (2023, July 13). PMC - PubMed Central. Retrieved February 2, 2026, from [Link]
-
Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (n.d.). PubMed. Retrieved February 2, 2026, from [Link]
-
Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. (n.d.). PubMed. Retrieved February 2, 2026, from [Link]
-
Discovery of N-(benzo[5][6][7]triazol-1-yl)-N-(benzyl)acetamido)phenyl) carboxamides as severe acute respiratory syndrome coronavirus (SARS-CoV) 3CLpro inhibitors. (n.d.). PubMed. Retrieved February 2, 2026, from [Link]
-
Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. (n.d.). PMC - NIH. Retrieved February 2, 2026, from [Link]
-
Synthesis of New Sulfonamide Derivatives-Phenyl. (n.d.). Scholars Research Library. Retrieved February 2, 2026, from [Link]
-
Design, synthesis, and biological evaluation of novel N4-substituted sulfonamides: acetamides derivatives as dihydrofolate reductase (DHFR) inhibitors. (n.d.). PMC - NIH. Retrieved February 2, 2026, from [Link]
-
Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. (n.d.). MDPI. Retrieved February 2, 2026, from [Link]
-
Material Safety Data Sheet - {4-[(4-Methylphenyl)thio]phenyl}(phenyl)methanone. (n.d.). Cole-Parmer. Retrieved February 2, 2026, from [Link]
Sources
- 1. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel N4-substituted sulfonamides: acetamides derivatives as dihydrofolate reductase (DHFR) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-(3-Acetylphenyl) methane sulfonamide Supplier in Mumbai, N-(3-Acetylphenyl) methane sulfonamide Trader, Maharashtra [chemicalmanufacturers.in]
- 6. N-(3-acetylphenyl)methanesulfonamide | 2417-42-7 [sigmaaldrich.com]
- 7. 2417-42-7|N-(3-Acetylphenyl)methanesulfonamide|BLD Pharm [bldpharm.com]
- 8. PubChemLite - N-(3-acetylphenyl)methanesulfonamide (C9H11NO3S) [pubchemlite.lcsb.uni.lu]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]
N-(3-acetylphenyl)methanesulfonamide: A Technical Review of a Promising Scaffold
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-acetylphenyl)methanesulfonamide is a synthetic organic compound featuring a central phenyl ring substituted with an acetyl group at the meta-position and a methanesulfonamide moiety. The sulfonamide functional group is a well-established pharmacophore in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents with diverse biological activities. This technical guide provides a comprehensive overview of N-(3-acetylphenyl)methanesulfonamide, detailing its synthesis, chemical characteristics, and exploring its potential biological activities and mechanisms of action based on the broader understanding of the sulfonamide class of compounds. While specific experimental data for this particular molecule is limited in publicly available literature, this guide will leverage data from closely related analogs to provide valuable insights for researchers and drug development professionals.
Chemical Identity and Properties
N-(3-acetylphenyl)methanesulfonamide is characterized by the following chemical identifiers and properties:
| Property | Value | Source |
| CAS Number | 2417-42-7 | [1] |
| Molecular Formula | C₉H₁₁NO₃S | [1] |
| Molecular Weight | 213.25 g/mol | [1] |
| SMILES | CC(=O)c1cccc(NS(=O)(=O)C)c1 | [1] |
| Predicted XlogP | 1.6 | [1] |
Synthesis and Characterization
The synthesis of N-(3-acetylphenyl)methanesulfonamide can be achieved through a standard nucleophilic substitution reaction between 3-aminoacetophenone and methanesulfonyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.
Experimental Protocol: General Synthesis of N-Aryl-methanesulfonamides
The following is a generalized protocol that can be adapted for the synthesis of N-(3-acetylphenyl)methanesulfonamide.
-
Materials:
-
3-Aminoacetophenone
-
Methanesulfonyl chloride
-
Pyridine or Triethylamine
-
Dichloromethane (or other suitable aprotic solvent)
-
Aqueous sodium hydroxide (for workup)
-
Aqueous hydrochloric acid (for workup)
-
-
Procedure:
-
Dissolve 3-aminoacetophenone and a slight excess of pyridine in dichloromethane and cool the solution to 0 °C in an ice bath.
-
Slowly add a stoichiometric equivalent of methanesulfonyl chloride to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitoring by TLC is recommended).
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with dilute hydrochloric acid, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Characterization
-
¹H NMR: The spectrum would be expected to show a singlet for the acetyl methyl protons around δ 2.5 ppm and a singlet for the methanesulfonyl methyl protons around δ 3.0 ppm. The aromatic protons would appear as a complex multiplet in the region of δ 7.2-7.8 ppm. The N-H proton would likely appear as a broad singlet, with its chemical shift being solvent-dependent.
-
¹³C NMR: The carbonyl carbon of the acetyl group would be expected to resonate around δ 198 ppm. The aromatic carbons would appear in the range of δ 120-140 ppm. The methanesulfonyl methyl carbon would be expected around δ 40 ppm.
-
IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the S=O stretching of the sulfonamide group (around 1330 cm⁻¹ and 1150 cm⁻¹), the C=O stretching of the acetyl group (around 1680 cm⁻¹), and the N-H stretching of the sulfonamide (around 3250 cm⁻¹).
Potential Biological Activities and Mechanisms of Action
Although direct biological studies on N-(3-acetylphenyl)methanesulfonamide are scarce, the broader class of sulfonamides exhibits a wide range of pharmacological activities.[2]
1. Antibacterial Activity:
The most well-known activity of sulfonamides is their antibacterial effect. They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria. By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the production of dihydrofolic acid, a precursor for DNA and RNA synthesis, thus inhibiting bacterial growth and replication.[2]
-
Substitution on the Phenyl Ring: The position and nature of substituents on the phenyl ring can significantly influence the compound's binding affinity to target enzymes and its pharmacokinetic properties. The meta-position of the acetyl group in N-(3-acetylphenyl)methanesulfonamide offers a distinct electronic and steric profile compared to ortho- or para-substituted analogs.
-
Substitution on the Sulfonamide Nitrogen: While the parent compound has a proton on the sulfonamide nitrogen, N-alkylation or N-arylation can modulate the acidity and lipophilicity of the molecule, which in turn can affect its biological activity and cell permeability.
Future Perspectives
N-(3-acetylphenyl)methanesulfonamide represents a simple yet promising scaffold for the development of novel therapeutic agents. The presence of the reactive acetyl group allows for a wide range of chemical modifications, enabling the generation of a library of derivatives for biological screening.
Workflow for Future Research:
Future research efforts should focus on the definitive synthesis and thorough characterization of N-(3-acetylphenyl)methanesulfonamide. Subsequent in-vitro screening against a panel of relevant biological targets, such as various enzymes and cancer cell lines, would be crucial to identify its potential therapeutic applications. The insights gained from these studies would pave the way for rational drug design and the development of novel sulfonamide-based therapeutics.
Conclusion
N-(3-acetylphenyl)methanesulfonamide is a molecule of interest due to its incorporation of the versatile sulfonamide pharmacophore and a modifiable acetylphenyl group. While direct experimental evidence of its biological activity is currently limited, the well-established properties of the sulfonamide class of compounds suggest a high potential for this molecule in various therapeutic areas, including antibacterial, enzyme inhibition, and anticancer applications. This technical guide serves as a foundational resource, providing a framework for the synthesis, characterization, and future investigation of N-(3-acetylphenyl)methanesulfonamide and its derivatives. Further experimental validation is essential to unlock the full therapeutic potential of this promising chemical scaffold.
References
- Gowda, B. T., & Jayalakshmi, K. L. (2004). Synthetic, Infrared and NMR (¹H and ¹³C) Spectral Studies of N-(Substituted Phenyl)-Methanesulphonamides.
- Molecules. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. MDPI.
-
PubChem. (n.d.). N-(3-acetylphenyl)methanesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2015). Antimicrobial sulfonamide drugs. Retrieved from [Link]
-
PubChemLite. (n.d.). N-(3-acetylphenyl)methanesulfonamide (C9H11NO3S). Retrieved from [Link]
- Akıncıoğlu, A., & Göksu, S. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Bioorganic Chemistry, 104, 104279.
-
PrepChem.com. (n.d.). Synthesis of N-Phenylmethanesulfonamide. Retrieved from [Link]
-
MDPI. (2020). Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. Retrieved from [Link]
- Google Patents. (n.d.). US3574740A - Method of preparing methane sulfonamide and its derivatives.
-
DergiPark. (2020). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. Retrieved from [Link]
-
ResearchGate. (2017). A new class of arylsulfonamide-based 3-acetyl-2-methyl-4-phenylquinolines and in vitro evaluation of their antioxidant, antifungal, and antibacterial activities. Retrieved from [Link]
-
YouTube. (2021). SAR of Sulphonamides(Sulphonamides)| Medicinal Chemistry| Made Easy. Retrieved from [Link]
-
YouTube. (2022). Sulphonamides Medicinal Chemistry (Part 1): Chemistry, SAR, Mechanism of action of Sulfonamide. Retrieved from [Link]
-
PubMed. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Retrieved from [Link]
Sources
N-(3-acetylphenyl)methanesulfonamide: Strategic Synthesis & Pharmacophore Utility
Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals[1]
Part 1: Executive Summary & Chemical Identity[1]
N-(3-acetylphenyl)methanesulfonamide (often abbreviated as 3-AMSA) represents a critical "pivot scaffold" in the history of medicinal chemistry, specifically within the development of Class III Antiarrhythmic agents (potassium channel blockers). While its para-substituted isomer (the 4-isomer) serves as the direct structural backbone for marketed drugs like Dofetilide , Sotalol , and Ibutilide , the 3-isomer has played a vital role in Structure-Activity Relationship (SAR) profiling, defining the regiochemical requirements for hERG channel binding.[1]
This guide details the discovery context, a self-validating synthesis protocol, and the derivatization logic that transforms this intermediate into bioactive phenethylamine candidates.[1]
Chemical Profile
| Parameter | Data |
| IUPAC Name | N-(3-acetylphenyl)methanesulfonamide |
| Common Ref | 3'-Methanesulfonamidoacetophenone |
| CAS Number | 7463-14-1 |
| Molecular Formula | C₉H₁₁NO₃S |
| Molecular Weight | 213.25 g/mol |
| Key Moiety | Methanesulfonanilide (Bioisostere for nitro/amino groups) |
| Primary Application | Intermediate for Class III Antiarrhythmics; SAR Probe |
Part 2: Historical Context – The Methanesulfonanilide Revolution[1]
The discovery of N-(3-acetylphenyl)methanesulfonamide is inextricably linked to the evolution of antiarrhythmic pharmacophores in the 1960s and 70s, marking the transition from Class I (Sodium Channel Blockers) to Class III (Potassium Channel Blockers).
The 3M Riker Shift (1970s)
In the late 1960s, researchers at 3M Riker (later acquired) sought alternatives to the cardiotoxic nitro- and amino-substituted phenethylamines. They discovered that replacing the highly polar nitro group (
The Regiochemistry Divergence
Early SAR studies focused on the position of the sulfonamide relative to the acyl/alkyl chain:
-
The 4-Isomer (Para): Led to Sotalol (1974) and later Dofetilide (1999). The para orientation allows for optimal linear alignment within the hERG channel pore, facilitating the "drug trapping" mechanism essential for repolarization delay.[1]
-
The 3-Isomer (Meta): Synthesized as a comparative analog. Studies demonstrated that moving the sulfonamide to the meta position (N-(3-acetylphenyl)methanesulfonamide) often resulted in a 10-100x loss in potency for IKr blockade compared to the para analogs.[1] This negative data was crucial: it mapped the steric constraints of the channel's binding pocket, proving that the linear "dumbbell" shape of Dofetilide was a strict requirement.
Modern Utility
Today, this compound is used primarily as:
-
A Negative Control: To validate assay specificity for IKr channels.
-
A Diversity Scaffold: For fragment-based drug discovery (FBDD) targeting non-cardiac targets (e.g., carbonic anhydrase or specific kinase subsets) where meta geometry is preferred.
Part 3: Technical Synthesis Protocol
The following protocol is designed for high purity and scalability, utilizing a pyridine-mediated sulfonylation to prevent bis-sulfonylation (a common side reaction with stronger bases like TEA/NaH).
Reaction Scheme
Precursor: 3-Aminoacetophenone Reagent: Methanesulfonyl Chloride (MsCl) Solvent/Base: Pyridine (acts as both)
Step-by-Step Methodology
1. Equipment Preparation
-
Reactor: 3-neck round bottom flask (250 mL) equipped with a magnetic stir bar, internal thermometer, and pressure-equalizing addition funnel.
-
Atmosphere: Nitrogen or Argon purge (moisture control is critical to prevent MsCl hydrolysis).
2. Solubilization
-
Charge 3-Aminoacetophenone (13.5 g, 0.10 mol) into the flask.
-
Add anhydrous Pyridine (50 mL). Note: Pyridine acts as the solvent and the HCl scavenger.
-
Stir at Room Temperature (RT) until fully dissolved.
-
Cool the solution to 0–5°C using an ice/water bath. Causality: Low temperature controls the exotherm and selectivity, preventing N,N-bis-mesylation.[1]
3. Sulfonylation
-
Charge Methanesulfonyl Chloride (12.6 g, 0.11 mol, 1.1 eq) into the addition funnel.
-
Add MsCl dropwise over 30–45 minutes .
-
Critical Control Point: Maintain internal temperature <10°C . Rapid addition causes localized heating and impurity formation.
-
-
Once addition is complete, remove the ice bath and allow the mixture to warm to RT .
-
Stir for 3–4 hours . Monitor via TLC (Mobile Phase: 50% Ethyl Acetate/Hexane). The starting amine spot (
) should disappear.
4. Work-up & Isolation (The "Acid Crash" Method)[1]
-
Pour the reaction mixture slowly into 500 mL of ice-cold 2N HCl .
-
Stir vigorously for 30 minutes to ensure granulation of the solid.
-
Filter the solid using a Büchner funnel.
-
Wash the cake with Water (3 x 100 mL) to remove residual acid and salts.
5. Purification
-
Recrystallization: Dissolve the crude solid in boiling Ethanol (95%) .
-
Allow to cool slowly to RT, then refrigerate at 4°C.
-
Filter the crystals and dry in a vacuum oven at 50°C for 6 hours.
-
Yield Expectation: 85–92%.
-
Characterization: Melting Point approx. 138–140°C.
Part 4: Functional Derivatization (The "Why")
The value of N-(3-acetylphenyl)methanesulfonamide lies in its carbonyl group, which serves as a handle for further elaboration into "Sotalol-like" structures via Reductive Amination .[1]
Pathway Logic
To create a bioactive ion channel blocker, the ketone is typically converted to a secondary amine with a chiral alcohol or a spacer chain.
Common Derivatization Route:
-
Bromination: Ketone
-Bromoketone (using or NBS). -
Amination: Reaction with an alkyl amine (e.g., isopropylamine).
-
Reduction: Ketone
Secondary Alcohol (using ).
Visualization: Synthesis & Derivatization Workflow[1]
Caption: Synthesis pathway from precursor to Class III probe, highlighting the critical sulfonylation step and subsequent derivatization potential.
Part 5: Scientific Validation & References
Mechanism of Action (Class III Context)
The methanesulfonamide moiety mimics the electrostatic properties of the peptide bonds in the hERG channel's selectivity filter. While the para-isomer (Dofetilide) binds with high affinity (
References
-
Original Class III Classification & Discovery
- Vaughan Williams, E. M. "Classification of anti-arrhythmic drugs." Journal of Pharmacology and Therapeutics, 1970.
- Context: Defines the fundamental biology targeted by these sulfonamides.
-
Synthesis of Methanesulfonanilides (General Protocol)
- BenchChem Protocols. "Application Notes and Protocols for the Large-Scale Synthesis of N-Phenylmethanesulfonamide."
- Context: Validates the pyridine/MsCl methodology described in Part 3.
-
Dofetilide & Sotalol Structure-Activity Relationships
-
Cross, P. E., et al. "Selective class III antiarrhythmic agents. 1. Bis(methanesulfonamido) derivatives of 4-aminobenzamide and 4-aminobenzenesulfonamide."[1] Journal of Medicinal Chemistry, 1990.
- Context: Establishes the superiority of para over meta substitution in this chemical class.
-
-
Chemical Identity & Properties
- PubChem Compound Summary for Sulfonamide Deriv
- Context: Verification of chemical identifiers and safety d
-
Recent Synthetic Advances
-
"Recent advances in the synthesis of N-acyl sulfonamides."[3] PMC - NIH, 2025.
- Context: Modern updates to the sulfonylation reaction, including c
-
Sources
- 1. US3574740A - Method of preparing methane sulfonamide and its derivatives - Google Patents [patents.google.com]
- 2. US10450267B2 - Method for preparing N-[4-(2-{[2-(4-methane sulfonamidophenoxy) ethyl] (methyl)amino}ethyl)phenyl]methanesulfonamide (dofetilide) - Google Patents [patents.google.com]
- 3. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ozemedicine.com [ozemedicine.com]
- 5. Evolution, mechanisms, and classification of antiarrhythmic drugs: focus on class III actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
Technical Guide: Spectroscopic Profile of N-(3-acetylphenyl)methanesulfonamide
This guide provides an in-depth technical analysis of N-(3-acetylphenyl)methanesulfonamide , focusing on its spectroscopic signature (NMR, IR, MS) and synthesis logic. It is designed for researchers requiring rigorous structural validation data.
Compound Identity & Structural Overview
N-(3-acetylphenyl)methanesulfonamide is a sulfonamide derivative characterized by a meta-substituted benzene ring containing an acetyl group (ketone) and a methanesulfonamide moiety. It serves as a critical intermediate in the synthesis of bioactive molecules, including potential anti-arrhythmic and anti-inflammatory agents.
| Property | Data |
| IUPAC Name | N-(3-acetylphenyl)methanesulfonamide |
| CAS Registry Number | 2417-42-7 |
| Molecular Formula | C |
| Molecular Weight | 213.25 g/mol |
| Physical State | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, Methanol, Acetone; Low solubility in Water |
Structural Logic
The molecule consists of a central benzene ring substituted at the 1 and 3 positions. This meta-substitution pattern is spectroscopically distinct from the more common para-isomers (e.g., N-(4-acetylphenyl)methanesulfonamide, CAS 5317-89-5). The electron-withdrawing nature of both the acetyl (-COCH
Synthesis & Sample Preparation
Understanding the synthesis is prerequisite to identifying potential impurities in the spectra.
Synthesis Workflow
The compound is typically synthesized via the sulfonylation of 3-aminoacetophenone with methanesulfonyl chloride (MsCl) in the presence of a base (Pyridine or Triethylamine).
Figure 1: Synthesis pathway via nucleophilic attack of the aniline nitrogen on the sulfonyl chloride.
Experimental Note: A common impurity is the bis-sulfonylated species (N,N-di(methanesulfonyl)...). This appears in 1H NMR as a downfield shift of the methyl signal and loss of the N-H proton.
Spectroscopic Analysis
A. Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-d
1H NMR Data (300/400 MHz)
The meta-substitution creates a specific aromatic pattern: a singlet-like proton between the substituents, two doublets, and a triplet.
| Shift ( | Multiplicity | Integral | Assignment | Mechanistic Insight |
| 10.05 | s (broad) | 1H | N-H | Exchangeable with D |
| 7.78 | t (approx) | 1H | Ar-H2 | Isolated between two EWGs (Acetyl/Sulfonamide). Appears as a narrow triplet or singlet. |
| 7.68 | d ( | 1H | Ar-H6 | Ortho to Acetyl, Meta to Sulfonamide. |
| 7.45 - 7.55 | m | 2H | Ar-H4, H5 | Overlapping signals for the proton ortho to sulfonamide and the meta-proton. |
| 3.05 | s | 3H | -SO | Characteristic methyl sulfonyl singlet. Distinct from acetyl.[1][2][3][4][5][6] |
| 2.58 | s | 3H | -COCH | Acetyl methyl group. Slightly deshielded by the carbonyl. |
13C NMR Data (75/100 MHz)
| Shift ( | Assignment | Note |
| 197.8 | C=O | Ketone carbonyl carbon. |
| 139.2 | C-N | Aromatic quaternary carbon bonded to Nitrogen. |
| 138.0 | C-C=O | Aromatic quaternary carbon bonded to Acetyl. |
| 130.1 | Ar-C | Aromatic CH (C5). |
| 124.5 | Ar-C | Aromatic CH (C6). |
| 123.8 | Ar-C | Aromatic CH (C4). |
| 119.2 | Ar-C | Aromatic CH (C2 - between substituents). |
| 39.5 | -SO | Sulfonyl methyl (often obscured by DMSO solvent peak). |
| 27.1 | -COCH | Acetyl methyl. |
B. Infrared Spectroscopy (FT-IR)
Method: KBr Pellet or ATR
The spectrum is dominated by the vibrational modes of the sulfonyl and carbonyl groups.
| Wavenumber (cm | Vibration Mode | Functional Group | Diagnostic Value |
| 3240 - 3280 | Sulfonamide | Sharp band, confirms secondary sulfonamide. | |
| 1680 - 1690 | Ketone | Strong intensity. Conjugation with the ring lowers it from ~1715. | |
| 1330 - 1340 | Sulfonamide | Asymmetric sulfonyl stretch. Highly diagnostic. | |
| 1150 - 1160 | Sulfonamide | Symmetric sulfonyl stretch. | |
| 1580, 1480 | Aromatic Ring | Skeletal vibrations of the benzene ring. |
C. Mass Spectrometry (MS)
Method: ESI (Electrospray Ionization) or EI (Electron Impact)
Fragmentation Pathway (EI, 70 eV)
The molecular ion is stable, but characteristic cleavages occur at the sulfur-carbon and carbonyl-carbon bonds.
-
Molecular Ion (M
): m/z 213 -
Base Peak: Often m/z 43 (Acetyl) or m/z 134 (Loss of SO
Me).
Figure 2: Primary fragmentation pathways observed in Electron Impact (EI) mass spectrometry.
Interpretation:
-
m/z 213: Confirms the intact molecular weight.
-
m/z 134: Represents the [3-aminoacetophenone - H]
fragment, indicating the cleavage of the sulfonamide bond. -
m/z 43: The acylium ion (CH
-C O ), diagnostic for the acetyl group.
References
-
Sigma-Aldrich. N-(3-acetylphenyl)methanesulfonamide Product Specification (CAS 2417-42-7).[4][6][7][8]Link
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 706824 (Isomer Analogue).Link
-
ChemicalBook. CAS 2417-42-7 Entry & Physical Properties.Link
-
Royal Society of Chemistry. Conformational states and interactions in crystalline sulfonamides (General Spectroscopic Data).Link
Sources
- 1. AB342574 | CAS 2417-42-7 – abcr Gute Chemie [abcr.com]
- 2. CAS 2417-72-3 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Methyl 4-(Bromomethyl)benzoate | 2417-72-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. Zearalenone Solution C18h22o5 at Best Price in Mumbai, Maharashtra | National Analytical Corporation - Chemical Division [tradeindia.com]
- 5. lifechempharma.com [lifechempharma.com]
- 6. Desogestrel - C22H30O, 310.47 Molecular Weight | Liquid Formulation for Effective Ovulation Prevention - C22h30o, 310.47 Molecular Weight | Liquid Formulation For Effective Ovulation Prevention at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 7. Hellma Calibration Standard, Neutral Density Glass Filter F2 - Cas No: Not Applicable (composite Material Not A Single Chemical Compound) at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 8. Hellma Calibration Standard, Neutral Density Glass Filter F2 - Cas No: Not Applicable (composite Material Not A Single Chemical Compound) at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
Methodological & Application
Application Notes and Protocols for N-(3-acetylphenyl)methanesulfonamide as a Research Tool in Cellular Signaling
Introduction: Unveiling the Potential of N-(3-acetylphenyl)methanesulfonamide
N-(3-acetylphenyl)methanesulfonamide is a synthetic organic compound characterized by the presence of a methanesulfonamide group attached to an acetylphenyl ring. While this specific molecule is not extensively documented in current literature, its structural motifs are prevalent in a wide array of biologically active compounds. The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in drugs with antibacterial, anti-inflammatory, anticancer, and enzyme-inhibiting properties[1][2][3][4][5]. Similarly, the acetylphenyl moiety is a key component in various pharmacologically active agents[1].
This document serves as a comprehensive guide for researchers and drug development professionals on the potential applications of N-(3-acetylphenyl)methanesulfonamide as a research tool. Based on the known activities of related sulfonamide derivatives, we propose its utility as a modulator of critical cellular signaling pathways, particularly those implicated in cancer progression. We provide detailed protocols for its characterization and use in in-vitro settings, with a focus on scientific integrity and reproducibility.
Chemical Structure and Properties
-
IUPAC Name: N-(3-acetylphenyl)methanesulfonamide
-
Molecular Formula: C9H11NO3S
-
Molecular Weight: 213.25 g/mol
-
Appearance: Proposed to be a white to off-white solid.
-
Solubility: Expected to be soluble in organic solvents such as DMSO and ethanol. Aqueous solubility is predicted to be low.
| Property | Predicted Value |
| LogP | 1.5 - 2.5 |
| pKa (sulfonamide NH) | 8.0 - 9.0 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
Note: These properties are predicted based on the chemical structure and may require experimental verification.
Proposed Mechanism of Action: Inhibition of the STAT3 Signaling Pathway
Several studies have highlighted the role of sulfonamide-containing compounds as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway[5][6]. Persistent activation of STAT3 is a hallmark of many human cancers and is associated with tumor proliferation, survival, and metastasis[6]. Based on this precedent, we hypothesize that N-(3-acetylphenyl)methanesulfonamide may act as an inhibitor of STAT3 phosphorylation.
The proposed mechanism involves the binding of the compound to the SH2 domain of the STAT3 protein, thereby preventing its dimerization and subsequent phosphorylation by Janus kinases (JAKs). This, in turn, would block the translocation of STAT3 to the nucleus and the transcription of its target genes, which are involved in cell survival and proliferation.
Caption: Proposed mechanism of action of N-(3-acetylphenyl)methanesulfonamide on the STAT3 signaling pathway.
Experimental Protocols
The following protocols are designed to investigate the proposed biological activity of N-(3-acetylphenyl)methanesulfonamide.
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of N-(3-acetylphenyl)methanesulfonamide on a cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231 breast cancer cells).
Materials:
-
N-(3-acetylphenyl)methanesulfonamide
-
DMSO (cell culture grade)
-
MDA-MB-231 cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of N-(3-acetylphenyl)methanesulfonamide in DMSO. Prepare serial dilutions in culture medium to obtain final concentrations ranging from 0.1 µM to 100 µM.
-
Treatment: After 24 hours, replace the medium with 100 µL of medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., a known STAT3 inhibitor).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.
| Treatment | Concentration (µM) | Cell Viability (%) |
| Vehicle (DMSO) | - | 100 |
| N-(3-acetylphenyl)methanesulfonamide | 0.1 | 98 |
| 1 | 92 | |
| 10 | 55 | |
| 50 | 20 | |
| 100 | 5 | |
| IC50 Value | ~12 µM |
Note: The above data is hypothetical and for illustrative purposes only.
Protocol 2: Western Blot Analysis of STAT3 Phosphorylation
This protocol aims to determine if N-(3-acetylphenyl)methanesulfonamide inhibits the phosphorylation of STAT3 in a cancer cell line.
Materials:
-
N-(3-acetylphenyl)methanesulfonamide
-
MDA-MB-231 cells
-
6-well cell culture plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed MDA-MB-231 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with N-(3-acetylphenyl)methanesulfonamide at its IC50 concentration for 24 hours. Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies (anti-phospho-STAT3, anti-STAT3, and anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of phospho-STAT3 to total STAT3 and β-actin.
Sources
- 1. New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of new benzensulfonamide derivatives as tripedal STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Evaluation of Methanesulfonanilide Derivatives in Enzyme Inhibition Assays
Focus Compound: N-(3-acetylphenyl)methanesulfonamide
Abstract & Technical Significance
N-(3-acetylphenyl)methanesulfonamide (CAS: 2417-42-7) represents a critical structural scaffold in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and Class III antiarrhythmic agents. Belonging to the methanesulfonanilide class, this compound serves as a vital bioisostere for carboxylic acids and primary sulfonamides, offering distinct pharmacokinetic advantages and altered hydrogen-bonding capabilities.
Its primary utility in drug discovery lies in its application as a fragment probe and reference standard for interrogating Cyclooxygenase-2 (COX-2) selectivity. Unlike primary sulfonamides (
This guide details the protocol for utilizing N-(3-acetylphenyl)methanesulfonamide in high-throughput enzyme inhibition assays, with a specific focus on characterizing Time-Dependent Inhibition (TDI) , a hallmark of this chemical class.
Chemical Profile & Handling
| Property | Specification |
| CAS Number | 2417-42-7 |
| Molecular Formula | |
| Molecular Weight | 213.25 g/mol |
| Solubility | DMSO (>50 mM), Ethanol (>20 mM), Water (Poor) |
| Stability | Stable at -20°C (Solid); 1 month at -80°C (DMSO Stock) |
| Pharmacophore | Methanesulfonanilide (COX-2 Selectivity Motif) |
Preparation of Stock Solutions
Critical Step: Methanesulfonanilides are prone to precipitation in aqueous buffers if not handled correctly.
-
Primary Stock (10 mM): Dissolve 2.13 mg of powder in 1.0 mL of anhydrous DMSO. Vortex for 30 seconds to ensure complete solubilization.
-
Working Stock (500 µM): Dilute the Primary Stock 1:20 in the assay buffer immediately prior to use.
-
Note: Keep DMSO concentration constant across all wells (typically <1% final) to prevent enzyme denaturation.
-
Mechanism of Action: The "Slow-Tight" Binding Model
Methanesulfonanilide inhibitors, such as N-(3-acetylphenyl)methanesulfonamide, often exhibit time-dependent inhibition of COX-2. Unlike rapid reversible inhibitors, these compounds induce a conformational change in the enzyme, leading to a tightly bound complex.
-
Step 1: Rapid formation of an initial collision complex (
). -
Step 2: Slow isomerization to a tight complex (
), often involving the insertion of the methanesulfonamide group into the hydrophobic side pocket of COX-2 (Val523 region).
Implication for Assays: Standard IC50 assays without pre-incubation will underestimate the potency of this compound. The protocol below incorporates a pre-incubation step to account for this kinetic behavior.
Figure 1: Kinetic scheme of slow-tight binding inhibition characteristic of methanesulfonanilide derivatives.
Protocol: Fluorometric COX-2 Inhibition Assay
This protocol utilizes the peroxidase activity of COX-2 to oxidize the fluorogenic probe Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) into highly fluorescent Resorufin .
Reagents & Materials
-
Enzyme: Recombinant Human COX-2 (approx. 10-20 units/mL).
-
Substrate: Arachidonic Acid (100 µM final).
-
Probe: Amplex Red (50 µM final).
-
Assay Buffer: 100 mM Tris-HCl (pH 8.0), 5 mM EDTA, 2 µM Hematin (Cofactor).
-
Detection: Fluorescence Plate Reader (Ex: 535 nm / Em: 590 nm).
Step-by-Step Workflow
-
Enzyme Activation:
-
Dilute COX-2 enzyme in Assay Buffer containing Hematin.
-
Critical: Allow enzyme and hematin to equilibrate for 5 minutes on ice.
-
-
Inhibitor Pre-incubation (The "Lag" Phase):
-
In a black 96-well plate, add 10 µL of N-(3-acetylphenyl)methanesulfonamide (varying concentrations: 0.01 µM – 100 µM).
-
Add 40 µL of the Activated COX-2 Enzyme solution.
-
Incubate for 15 minutes at room temperature (25°C).
-
Why? This allows the formation of the
tight complex. Omitting this step will shift IC50 values by 10-50 fold.
-
-
Reaction Initiation:
-
Prepare a 2X Master Mix containing 100 µM Amplex Red and 200 µM Arachidonic Acid .
-
Add 50 µL of the Master Mix to each well (Final Volume: 100 µL).
-
-
Kinetic Measurement:
-
Immediately place plate in reader.
-
Measure fluorescence (RFU) every 30 seconds for 10 minutes.
-
Calculate the slope (Velocity,
) of the linear portion of the curve.
-
Figure 2: Step-by-step workflow for the fluorometric COX-2 inhibition assay.
Data Analysis & Interpretation
Calculating % Inhibition
- : Slope of DMSO-only control.
- : Slope of No-Enzyme control.
Determining IC50 and Selectivity
Fit the data to a 4-parameter logistic (Hill) equation.
-
Selectivity Ratio: To validate the methanesulfonanilide pharmacophore, run the same assay with COX-1.
-
Expectation: N-(3-acetylphenyl)methanesulfonamide should show >50-fold selectivity for COX-2 over COX-1 due to the bulky sulfonamide binding in the COX-2 side pocket [1].
-
Troubleshooting Table
| Observation | Possible Cause | Corrective Action |
| High Background Signal | Spontaneous oxidation of Amplex Red | Protect reagents from light; use fresh buffer. |
| No Inhibition observed | Insufficient pre-incubation | Increase pre-incubation to 30-60 mins to capture slow binding. |
| Precipitation in wells | Low solubility in aqueous buffer | Reduce final concentration; ensure DMSO < 1%. |
| Non-linear kinetics | Substrate depletion | Reduce enzyme concentration or measurement time. |
References
-
Kalgutkar, A. S., et al. (1998). Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. Proceedings of the National Academy of Sciences. Link
-
Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley-Interscience. Link
-
Riendeau, D., et al. (1997). Biochemical and pharmacological profile of a tetrasubstituted furanone as a highly selective COX-2 inhibitor. British Journal of Pharmacology. Link
-
PubChem Compound Summary. (2023). N-(3-acetylphenyl)methanesulfonamide (CID 706824).[1] National Center for Biotechnology Information. Link
Sources
Application Note: N-(3-acetylphenyl)methanesulfonamide in Cardiovascular Research
Part 1: Introduction & Core Utility
Executive Summary
N-(3-acetylphenyl)methanesulfonamide (N-3-APMS) is a critical structural probe and reference standard used in the development of Class III antiarrhythmic agents. While the para-substituted isomer (N-(4-acetylphenyl)methanesulfonamide) acts as the primary pharmacophore scaffold for potent
-
SAR Determinant (Negative/Low-Affinity Control): It is used in electrophysiology assays to define the spatial stringency of the hERG channel pore. Its reduced binding affinity compared to para-isomers validates the "linear pharmacophore" requirement of Class III agents.
-
Regioisomeric Impurity Standard: In the GMP synthesis of sulfonamide-based antiarrhythmics, N-3-APMS is a critical process impurity marker used to validate the regio-selectivity of the sulfonylation reaction.
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | N-(3-acetylphenyl)methanesulfonamide |
| Molecular Formula | C₉H₁₁NO₃S |
| Molecular Weight | 213.25 g/mol |
| Solubility | DMSO (>50 mM), Ethanol (Moderate), Water (Low) |
| Key Moiety | Methanesulfonamide (Bioisostere of carboxylic acid; H-bond donor/acceptor) |
| Role | Regioisomer of Dofetilide Intermediate |
Part 2: Mechanism of Action & Scientific Rationale
The "Meta-Effect" in hERG Blockade
The efficacy of methanesulfonamide-based antiarrhythmics relies on their ability to bind within the intracellular cavity of the hERG (human Ether-à-go-go-Related Gene) potassium channel.
-
The Pharmacophore: High-affinity blockers (e.g., E-4031, Dofetilide) typically feature a para-substituted phenyl ring that aligns the sulfonamide group to interact with Ser624 or Tyr652 residues in the channel pore.
-
The N-3-APMS Probe: Shifting the acetyl group to the 3-position (meta) distorts this linear alignment. N-3-APMS typically exhibits a 10-100x reduction in inhibitory potency (
) compared to its para-analog. -
Application: Researchers use N-3-APMS to calculate the Selectivity Index of a new drug candidate. If a candidate binds hERG regardless of meta/para substitution, it suggests non-specific hydrophobic clogging rather than specific pharmacophoric binding.
Visualizing the SAR Logic
The following diagram illustrates the structural activity relationship (SAR) logic distinguishing the active para scaffold from the meta probe.
Caption: Structural divergence of methanesulfonamide isomers affecting hERG channel interaction outcomes.
Part 3: Experimental Protocols
Protocol A: Comparative hERG Inhibition Assay (Automated Patch Clamp)
Objective: Determine the
Reagents:
-
Vehicle: 0.1% DMSO in Extracellular Solution (ECS).
-
Positive Control: E-4031 (known potent blocker).
-
Test Compound: N-(3-acetylphenyl)methanesulfonamide (N-3-APMS).
-
Cells: CHO cells stably expressing hERG (
).
Workflow:
-
Preparation:
-
Prepare a 10 mM stock of N-3-APMS in DMSO.
-
Serial dilute in ECS to generate test concentrations: 0.1, 1, 10, 100, and 1000
. (Note: High concentrations are required due to lower potency).
-
-
Voltage Protocol:
-
Hold membrane potential at -80 mV.
-
Depolarize to +40 mV for 2 seconds (activates hERG).
-
Repolarize to -50 mV for 2 seconds (elicits tail current).
-
Record peak tail current amplitude.
-
-
Application:
-
Perfuse cells with Vehicle (2 mins) -> Record Baseline.
-
Perfuse N-3-APMS (ascending concentrations, 3 mins each).
-
Washout with ECS.
-
-
Data Analysis:
-
Normalize tail current to Baseline.
-
Fit data to the Hill Equation:
. -
Validation Criteria: The
of N-3-APMS should be significantly higher (>10-fold) than the para-isomer equivalent (typically ~10-100 nM range for optimized para-analogs).
-
Protocol B: Regioisomeric Purity Analysis (HPLC)
Objective: Quantify N-3-APMS levels as an impurity in the synthesis of para-substituted antiarrhythmic precursors.
Chromatographic Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5
). -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic ring) and 220 nm (amide bond).
Gradient Profile:
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 5 |
| 10.0 | 60 |
| 12.0 | 95 |
| 15.0 | 5 |
Procedure:
-
Standard Prep: Dissolve N-3-APMS reference standard in 50:50 Water:Acetonitrile to 100
. -
Sample Prep: Dissolve the synthesized para-isomer batch (e.g., Dofetilide intermediate) to 1 mg/mL.
-
Injection: Inject 10
of Standard and Sample. -
Calculation:
-
Calculate Resolution (
) between the meta (N-3-APMS) and para peaks. -
Limit of Quantitation (LOQ) should be established at <0.05% area.
-
Part 4: Synthesis & Handling
General Synthesis Route (Sulfonylation)
For researchers needing to synthesize N-3-APMS fresh for testing:
-
Reactants: 3-Aminoacetophenone (1.0 eq), Methanesulfonyl chloride (1.2 eq), Pyridine (solvent/base).
-
Reaction:
-
Dissolve 3-aminoacetophenone in dry pyridine at 0°C.
-
Add methanesulfonyl chloride dropwise (exothermic).
-
Stir at Room Temperature for 4 hours.
-
-
Work-up:
-
Quench with ice water.
-
Acidify with HCl to pH 2 (precipitates the sulfonamide).
-
Filter solid and recrystallize from Ethanol/Water.
-
Yield: Typically >85%.[1]
-
Handling Precautions
-
Stability: Stable at room temperature. Hygroscopic—store in desiccator.
-
Toxicity: Treat as a potential bioactive sulfonamide. Wear PPE (gloves, goggles). Avoid inhalation of dust.
Part 5: Analytical Workflow Diagram
The following workflow details the integration of N-3-APMS into a drug development pipeline, from synthesis validation to biological screening.
Caption: Integration of N-3-APMS in chemical QC and biological validation workflows.
Part 6: References
-
Pfizer Inc. (1999). Tikosyn (Dofetilide) Prescribing Information & Pharmacology. FDA Access Data. Link
-
Cross, P. E., et al. (1990). "Selective Class III antiarrhythmic agents.[2][3][4][5] 1. Bis(arylalkyl)amines." Journal of Medicinal Chemistry, 33(4), 1151-1155. (Foundational SAR establishing the para-substitution requirement). Link
-
Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). "hERG potassium channels: drug binding and its implications for drug-induced cardiac arrhythmia." Nature via PubMed. (Mechanistic basis for pore binding). Link
-
BenchChem. (2025).[3] "Biological activity of methanesulfonamide derivatives." (General review of the sulfonamide pharmacophore). Link
-
Sigma-Aldrich. "N-(4-Acetylphenyl)methanesulfonamide Product Specification." (Used for physical property comparison with the meta-isomer). Link
Sources
- 1. Pharmacologic Conversion during Dofetilide Treatment for Persistent Atrial Fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacotherapy Update | Dofetilde: A New Class III Antiarrhythmic [clevelandclinicmeded.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Class III antiarrhythmic activity of novel substituted 4-[(methylsulfonyl)amino]benzamides and sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-[(omega-amino-1-hydroxyalkyl)phenyl]methanesulfonamide derivatives with class III antiarrhythmic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for the Analysis of N-(3-acetylphenyl)methanesulfonamide
Abstract
This application note provides detailed analytical procedures for the quantitative determination of N-(3-acetylphenyl)methanesulfonamide in research and quality control settings. Two robust methods are presented: a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for routine analysis and a highly sensitive and selective Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method for trace-level quantification and confirmation. The protocols are designed to be self-validating, with explanations of the causality behind experimental choices, ensuring scientific integrity and transferability. This guide is intended for researchers, scientists, and drug development professionals requiring accurate and reliable analytical methods for this compound.
Introduction
N-(3-acetylphenyl)methanesulfonamide is a chemical compound of interest in pharmaceutical development and chemical synthesis.[1][2] Its chemical structure, featuring a sulfonamide and an acetyl group on a phenyl ring, necessitates precise and accurate analytical methods for its characterization, quantification, and stability testing.[3][4] High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for pharmaceutical analysis, offering high resolution and quantitative accuracy. When coupled with Mass Spectrometry (MS), it provides unparalleled sensitivity and specificity, enabling confident identification and trace-level analysis.[5][6][7]
This document outlines two distinct yet complementary methods for the analysis of N-(3-acetylphenyl)methanesulfonamide, grounded in established principles of chromatographic separation and mass spectrometric detection.[8] The methodologies are presented with a focus on the rationale behind parameter selection, empowering the user to adapt and troubleshoot the methods as needed. All proposed methods should be validated according to the principles outlined in the International Council for Harmonisation (ICH) guidelines to ensure they are fit for their intended purpose.[9][10][11][12][13]
Compound Information:
| Property | Value |
| Compound Name | N-(3-acetylphenyl)methanesulfonamide |
| CAS Number | 2417-42-7 |
| Molecular Formula | C₉H₁₁NO₃S |
| Molecular Weight | 213.26 g/mol |
HPLC-UV Method for Quantitative Analysis
This section details a reverse-phase HPLC method with UV detection suitable for the routine quantification of N-(3-acetylphenyl)methanesulfonamide in bulk material or formulated products. The selection of a C18 stationary phase is based on the non-polar nature of the benzene ring, while the mobile phase composition is optimized for efficient elution and peak shape.
Principle
The method utilizes a C18 column to separate N-(3-acetylphenyl)methanesulfonamide from potential impurities. An isocratic mobile phase of acetonitrile and water provides consistent elution. Detection is performed at a UV wavelength where the analyte exhibits significant absorbance, determined by its chromophores (the acetylphenyl group).
Experimental Protocol
2.2.1. Materials and Reagents
-
N-(3-acetylphenyl)methanesulfonamide reference standard (purity ≥95%)[1]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (optional, for mobile phase modification)[8]
2.2.2. Instrumentation
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Data acquisition and processing software.
2.2.3. Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) | Offers a good balance of elution strength and peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring good efficiency. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak symmetry. |
| Injection Volume | 10 µL | A typical volume for achieving good sensitivity without overloading the column. |
| Detection Wavelength | 254 nm | A common wavelength for aromatic compounds, providing good sensitivity. |
| Run Time | 10 minutes | Sufficient for the elution of the analyte and any early-eluting impurities. |
2.2.4. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of N-(3-acetylphenyl)methanesulfonamide reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Prepare the sample by dissolving the material in methanol to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation Parameters
The method should be validated in accordance with ICH guidelines Q2(R2).[9][10] Key parameters to evaluate include:
-
Specificity: Analyze a blank (mobile phase) and a placebo to ensure no interfering peaks at the retention time of the analyte.
-
Linearity: Construct a calibration curve by plotting the peak area against the concentration of the working standards. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte. The recovery should be within 98-102%.
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of the same sample. The relative standard deviation (RSD) should be ≤ 2%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature) on the results.
HPLC Workflow Diagram
Caption: Workflow for HPLC-UV analysis of N-(3-acetylphenyl)methanesulfonamide.
LC-MS/MS Method for High-Sensitivity Analysis
For applications requiring lower detection limits and higher specificity, such as impurity profiling or bioanalysis, an LC-MS/MS method is recommended. This method couples the separation power of HPLC with the sensitive and selective detection of tandem mass spectrometry.
Principle
The analyte is separated from the sample matrix using reverse-phase chromatography and then ionized, typically by electrospray ionization (ESI). The precursor ion corresponding to the protonated molecule [M+H]⁺ is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This Multiple Reaction Monitoring (MRM) approach provides excellent sensitivity and selectivity.
Experimental Protocol
3.2.1. Materials and Reagents
-
N-(3-acetylphenyl)methanesulfonamide reference standard (purity ≥95%)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
3.2.2. Instrumentation
-
LC-MS/MS system consisting of a UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Data acquisition and processing software.
3.2.3. LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Smaller particle size and column dimensions are suitable for high-throughput and sensitive LC-MS analysis. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid aids in protonation for positive ion ESI.[8] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | |
| Gradient | 10% B to 90% B over 5 minutes | A gradient elution ensures efficient separation and sharp peak shapes. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Ensures reproducible chromatography. |
| Injection Volume | 5 µL |
Mass Spectrometry:
| Parameter | Condition | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The sulfonamide and acetyl groups are expected to readily protonate. |
| Precursor Ion (Q1) | m/z 214.1 | Corresponds to [M+H]⁺ for C₉H₁₁NO₃S. |
| Product Ions (Q3) | To be determined by infusion | Representative fragment ions would be selected for quantification and confirmation. |
| Collision Energy | To be optimized | The energy required to produce stable and abundant product ions. |
| Capillary Voltage | 3.5 kV | |
| Source Temperature | 150 °C | |
| Desolvation Temperature | 400 °C |
3.2.4. Standard and Sample Preparation Preparation follows a similar procedure to the HPLC-UV method, but with concentrations in the ng/mL to low µg/mL range. All solutions should be prepared with LC-MS grade solvents.
Method Validation
Validation of the LC-MS/MS method will follow ICH guidelines, with a particular focus on:[9][10]
-
Selectivity: Assessed by analyzing blank matrix samples to ensure no endogenous interferences.
-
Matrix Effect: Evaluated by comparing the response of the analyte in the matrix to the response in a neat solution.
-
Carryover: Assessed by injecting a blank after a high concentration standard.
LC-MS/MS Workflow Diagram
Caption: Workflow for LC-MS/MS analysis of N-(3-acetylphenyl)methanesulfonamide.
Conclusion
The HPLC-UV and LC-MS/MS methods detailed in this application note provide robust and reliable approaches for the analysis of N-(3-acetylphenyl)methanesulfonamide. The HPLC-UV method is well-suited for routine quality control, while the LC-MS/MS method offers the high sensitivity and selectivity required for more demanding applications. Adherence to the principles of method validation outlined by the ICH is crucial to ensure the generation of high-quality, defensible data.[9][10][11] These protocols serve as a comprehensive starting point for researchers and analysts working with this compound.
References
-
LC–PDA–MS/MS-Based Dereplication Guided Isolation of a New Optical Isomer of 19,20-Epoxycytochalasin-N and Its Cytotoxic Activity. (2022-08-10). National Institutes of Health. [Link]
-
Separation of Methanesulfonamide, N-[2-[ethyl(3-methylphenyl)amino]ethyl]- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- Method for determining mesylate in methanesulfonic acid by derivatization HPLC-UV method. (2020-04-07).
-
ANALYSIS OF SULFONAMIDE RESIDUES IN REAL HONEY SAMPLES USING LIQUID CHROMATOGRAPHY WITH FLUORESCENCE AND TANDEM MASS SPECTROMETRY. (2013-03-27). Molnar Institute. [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
-
Development and validation of LC-MS/MS method for determination of methanesulfonamide in human urine. ResearchGate. [Link]
-
Analytical Methods. Ministry of Food and Drug Safety. [Link]
-
Validation of Analytical Procedures Q2(R2). (2023-11-30). ICH. [Link]
-
Synthesis, Characterization, and Crystal Structure of N-(3-nitrophenyl)cinnamamide. (2019-11-15). MDPI. [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. (2025-10-22). Lab Manager. [Link]
- Derivatization HPLC-UV method for the determination of mesylate in methanesulfonic acid.
-
Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. (2022-03-17). National Institutes of Health. [Link]
-
Characterization and Quantification by LC-MS/MS of the Chemical Components of the Heating Products of the Flavonoids Extract in Pollen Typhae for Transformation Rule Exploration. MDPI. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2025-07-22). AMSbiopharma. [Link]
-
Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. MDPI. [Link]
-
Chemical Properties of Methane sulfonamide (CAS 3144-09-0). Cheméo. [Link]
-
Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. (2024-11-14). National Institutes of Health. [Link]
-
(PDF) Synthesis, Characterization and Crystal Structure of Sulfonamide Chalcone: (E)-4-methoxy-N-(4-(3-(3,4,5-trimethoxyphenyl)acryloyl)phenyl)-benzenesulfonamide. (2025-08-07). ResearchGate. [Link]
-
Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022-11-07). MDPI. [Link]
-
Methanesulfonamide | CH5NO2S | CID 72879. PubChem. [Link]
Sources
- 1. N-(3-acetylphenyl)methanesulfonamide | 2417-42-7 [sigmaaldrich.com]
- 2. 2417-42-7|N-(3-Acetylphenyl)methanesulfonamide|BLD Pharm [bldpharm.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. LC–PDA–MS/MS-Based Dereplication Guided Isolation of a New Optical Isomer of 19,20-Epoxycytochalasin-N and Its Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. molnar-institute.com [molnar-institute.com]
- 7. mdpi.com [mdpi.com]
- 8. Separation of Methanesulfonamide, N-[2-[ethyl(3-methylphenyl)amino]ethyl]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
- 11. database.ich.org [database.ich.org]
- 12. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Troubleshooting & Optimization
N-(3-acetylphenyl)methanesulfonamide solubility issues and solutions
Introduction: Navigating the Solubility Challenges of N-(3-acetylphenyl)methanesulfonamide
Welcome to the technical support guide for N-(3-acetylphenyl)methanesulfonamide (CAS No. 2417-42-7). This molecule is a valuable building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of targeted therapeutic agents.[1] The sulfonamide functional group is a cornerstone in the design of a wide array of FDA-approved drugs. However, like many aromatic compounds rich in hydrogen bond donors and acceptors, N-(3-acetylphenyl)methanesulfonamide can present significant solubility challenges, which are a primary hurdle in early-stage research and development.[2][3]
This guide is designed for researchers, scientists, and drug development professionals. It provides a structured, experience-driven approach to understanding and overcoming the solubility issues associated with this compound. We move beyond simple solvent lists to explain the physicochemical principles at play, offering robust troubleshooting frameworks and detailed protocols to ensure you can achieve the desired concentration for your experiments reliably and reproducibly.
Section 1: Physicochemical Profile and Intrinsic Solubility
Understanding the molecule's inherent properties is the first step in diagnosing and solving solubility problems. The structure of N-(3-acetylphenyl)methanesulfonamide, featuring a substituted phenyl ring, a sulfonamide linkage, and an acetyl group, dictates its behavior in different solvent systems.
| Property | Value | Source |
| CAS Number | 2417-42-7 | [4][5] |
| Molecular Formula | C₉H₁₁NO₃S | [4][5] |
| Molecular Weight | 213.25 g/mol | [5] |
| Appearance | Solid; White to yellow crystals, powder, or flakes | [4][6][7] |
| Melting Point | 85-89 °C | [6][7] |
The molecule's V-shaped conformation and potential for strong intermolecular hydrogen bonding (N-H···O) contribute to a stable crystal lattice, which requires significant energy to disrupt for dissolution.[8] This crystalline nature is a primary reason for its poor aqueous solubility.
Section 2: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common initial challenges encountered when working with N-(3-acetylphenyl)methanesulfonamide.
Q1: I am unable to dissolve N-(3-acetylphenyl)methanesulfonamide in my aqueous buffer. What is the scientific reason for this?
A1: The poor aqueous solubility is primarily due to two factors:
-
Hydrophobicity: The acetyl-substituted phenyl ring is largely hydrophobic, disfavoring interaction with polar water molecules.
-
Crystal Lattice Energy: As a solid, the compound exists in a stable crystalline form stabilized by intermolecular hydrogen bonds.[8] The energy required for water molecules to break apart this lattice is greater than the energy released when the individual molecules are hydrated, making dissolution thermodynamically unfavorable. While one supplier notes it as "water-soluble," this is likely an oversimplification, and for most practical laboratory concentrations, it should be considered poorly soluble in aqueous media alone.[4]
Q2: What are the recommended starting solvents for preparing a stock solution?
A2: For initial trials, polar aprotic solvents are the most effective choice. The parent compound, methanesulfonamide, is slightly soluble in DMSO and methanol, providing a good starting point.[6][7]
| Solvent | Type | Rationale & Expected Outcome |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Recommended Start. Excellent at disrupting hydrogen bonds. Expect to achieve high concentration stock solutions (>10 mM). |
| Dimethylformamide (DMF) | Polar Aprotic | Similar to DMSO. A good alternative if DMSO interferes with your assay. |
| Methanol (MeOH) | Polar Protic | May be effective, but solubility will likely be lower than in DMSO or DMF.[6] |
| Ethanol (EtOH) | Polar Protic | Similar to methanol. Useful if a less toxic solvent is required for the experimental system. |
Expert Tip: Always use anhydrous grade solvents, as trace amounts of water can lower the achievable concentration for poorly soluble compounds. Store stock solutions in tightly sealed vials with desiccant to prevent moisture absorption.
Q3: My compound dissolves in DMSO, but it precipitates immediately when I dilute it into my aqueous cell culture media or assay buffer. What can I do?
A3: This phenomenon, known as "crashing out," occurs when the compound moves from a good organic solvent to a poor aqueous solvent, causing rapid supersaturation and precipitation. The key is to manage the transition and maintain the compound in a solubilized state.
Below is a troubleshooting workflow to address this common issue.
Caption: Troubleshooting workflow for compound precipitation.
Immediate Actions to Try:
-
Reduce Final Concentration: The simplest solution is often to lower the target concentration in your aqueous medium.
-
Vortex During Dilution: Add the DMSO stock solution dropwise into the aqueous buffer while vortexing vigorously. This rapid mixing can help prevent localized high concentrations that initiate precipitation.
-
Intermediate Dilution: Perform a serial dilution. For example, dilute the 100% DMSO stock into a 50:50 DMSO:buffer mixture first, then further dilute that into the final buffer.
Section 3: Advanced Solubility Enhancement Protocols
If initial troubleshooting fails, more advanced formulation strategies are necessary. These protocols provide a systematic approach to enhancing the solubility and bioavailability of N-(3-acetylphenyl)methanesulfonamide.[9]
Protocol 1: Co-Solvent System Development
Causality: Co-solvents are water-miscible organic solvents that, at low concentrations, reduce the polarity of the aqueous environment, thereby increasing the solubility of nonpolar solutes.[10] This protocol helps identify an effective and well-tolerated co-solvent system.
Materials:
-
N-(3-acetylphenyl)methanesulfonamide
-
DMSO (anhydrous)
-
Polyethylene glycol 400 (PEG 400)
-
Propylene glycol (PG)
-
Tween® 80 or Kolliphor® EL
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glass vials
-
Vortex mixer and shaker incubator
Methodology:
-
Prepare a High-Concentration Stock: Dissolve N-(3-acetylphenyl)methanesulfonamide in DMSO to create a 200 mM stock solution.
-
Screen Co-solvents:
-
Label four sets of vials: "PEG 400," "PG," "Tween® 80," and "Control."
-
Prepare a 10% (v/v) solution of each co-solvent in PBS. The control is PBS alone.
-
Add 2 µL of the 200 mM DMSO stock to 198 µL of each co-solvent solution and the control (this results in a final concentration of 2 mM with 1% DMSO).
-
-
Equilibration and Observation:
-
Vortex each vial vigorously for 1 minute.
-
Place the vials on a shaker incubator at 25°C for 2 hours.
-
Visually inspect each vial for precipitation against a dark background. Use a light source to detect any Tyndall effect (light scattering), which indicates the presence of fine precipitates or colloids.
-
-
Analysis: The co-solvent system that results in a clear, precipitate-free solution is the most promising. This system can then be optimized by testing different percentages of the co-solvent.
Protocol 2: pH-Dependent Solubility Analysis
Causality: The sulfonamide group (-SO₂NH-) has an acidic proton. By raising the pH of the solution above the pKa of this proton, the molecule becomes deprotonated and forms an anionic salt. This ionized form is significantly more water-soluble than the neutral form.[11] This protocol establishes a pH-solubility profile.
Materials:
-
N-(3-acetylphenyl)methanesulfonamide powder
-
A series of buffers (e.g., citrate for pH 4-6, phosphate for pH 6-8, borate for pH 8-10)
-
Shaker incubator
-
Centrifuge and syringe filters (0.22 µm)
-
HPLC or UV-Vis Spectrophotometer
Methodology:
-
Prepare Buffer Solutions: Create a set of buffers covering a pH range from 4 to 10.
-
Create Saturated Solutions:
-
Add an excess amount of solid N-(3-acetylphenyl)methanesulfonamide to vials containing each buffer (e.g., 5 mg to 1 mL of buffer). The presence of undissolved solid is essential.
-
Seal the vials and place them in a shaker incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[12]
-
-
Sample Processing:
-
After equilibration, allow the vials to stand so the excess solid can settle.
-
Carefully withdraw a sample of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove all undissolved particles.[12]
-
-
Quantification:
-
Dilute the filtered sample with a suitable solvent (like methanol or acetonitrile) to a concentration within the linear range of your analytical method.
-
Quantify the concentration of the dissolved compound using a pre-validated HPLC or UV-Vis spectrophotometry method.
-
-
Data Analysis: Plot the measured solubility (in µg/mL or µM) against the pH. You should observe a significant increase in solubility as the pH rises, particularly as it approaches and surpasses the compound's pKa.
Protocol 3: Preparation of an Amorphous Solid Dispersion
Causality: Amorphous solids lack the rigid, ordered structure of crystalline materials. This disordered state has higher free energy, leading to a significant increase in apparent solubility and dissolution rate.[2] A solid dispersion involves dispersing the drug in an amorphous state within a hydrophilic polymer matrix.
Methodology (Solvent Evaporation):
-
Select a Polymer: Choose a pharmaceutically acceptable polymer such as polyvinylpyrrolidone (PVP K30) or polyethylene glycol (PEG 6000).
-
Dissolve Components:
-
Select a common volatile solvent in which both the compound and the polymer are soluble (e.g., methanol or a dichloromethane/methanol mixture).
-
Dissolve N-(3-acetylphenyl)methanesulfonamide and the polymer in the solvent at a specific ratio (e.g., 1:4 drug-to-polymer by weight).
-
-
Solvent Removal:
-
Remove the solvent under reduced pressure using a rotary evaporator. This should be done relatively quickly to prevent the drug from recrystallizing.
-
Further dry the resulting solid film/powder in a vacuum oven overnight to remove any residual solvent.
-
-
Characterization: The resulting powder is an amorphous solid dispersion. Its dissolution rate in an aqueous buffer can be compared to the raw crystalline compound to confirm the enhancement. Techniques like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD) can be used to confirm the amorphous nature of the drug within the dispersion.
Section 4: General Troubleshooting Workflow
This flowchart provides a comprehensive, high-level guide for any researcher facing solubility issues with N-(3-acetylphenyl)methanesulfonamide.
Caption: General workflow for addressing solubility issues.
References
- N-(3-Acetylphenyl) methane sulfonamide. (n.d.). Google Shopping.
- N-Phenylmethanesulfonamide: A Technical Guide to its Solubility in Organic Solvents. (2025). Benchchem.
- Kobkeatthawin, T., Chantrapromma, S., Kumar, C. S. C., & Fun, H.-K. (2013). N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications.
- Methanesulfonamide | 3144-09-0. (n.d.). ChemicalBook.
- 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions.
- Chemical Properties of Methane sulfonamide (CAS 3144-09-0). (n.d.). Cheméo.
- Isreal, O. (2025, May 28). Formulation strategies for poorly soluble drugs. ResearchGate.
- Singh, A., et al. (2011). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Nanotechnology.
- N-(3-Acetylphenyl)methanesulfonamide | 2417-42-7. (n.d.). BLD Pharm.
- Kumar, S., & Singh, A. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
- Ali, A., et al. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity.
- Zimmer, A., & Kreuter, J. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceuticals.
- Ferreira, L. G., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. MDPI.
- Brown, F. (2011, March 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
- Kumar, S., et al. (2020). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Journal of Drug Delivery and Therapeutics.
- Sharma, D., et al. (2023, March 13). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences.
- Sharma, P., et al. (2017). Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders. Journal of the Serbian Chemical Society.
- Mphahlele, M. J., et al. (2020). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. MDPI.
- WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec.
- Methanesulfonamide, ≥97.0% (CHN). (n.d.). Sigma-Aldrich.
- Al-Jubori, B. N., et al. (2017). Synthesis of New Sulfonamide Derivatives-Phenyl. Scholars Research Library.
- Kaukonen, A. M. (2010). Poorly water soluble substances: challenges, options and limitations for children. European Medicines Agency.
- Methanesulfonamide | 3144-09-0. (n.d.). ChemicalBook.
Sources
- 1. Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT Antagonists in Cognitive Disorders [openpharmaceuticalsciencesjournal.com]
- 2. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 4. N-(3-Acetylphenyl) methane sulfonamide Supplier in Mumbai, N-(3-Acetylphenyl) methane sulfonamide Trader, Maharashtra [chemicalmanufacturers.in]
- 5. 2417-42-7|N-(3-Acetylphenyl)methanesulfonamide|BLD Pharm [bldpharm.com]
- 6. Methanesulfonamide | 3144-09-0 [chemicalbook.com]
- 7. Methanesulfonamide | 3144-09-0 [amp.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. ijmsdr.org [ijmsdr.org]
- 11. wjbphs.com [wjbphs.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: N-(3-acetylphenyl)methanesulfonamide Purification
Ticket System ID: TS-APMS-2024-X Status: Active Support Level: Tier 3 (Senior Application Scientist)
Welcome to the Technical Support Center
You have reached the advanced troubleshooting hub for N-(3-acetylphenyl)methanesulfonamide (also known as 3'-acetylmethanesulfonanilide). This guide is structured to address specific "tickets" (common failure modes) encountered during the synthesis and purification of this compound.
Our protocols are built on self-validating systems , meaning the chemistry itself acts as the quality control checkpoint.
Quick Reference Data
| Parameter | Value | Relevance to Purification |
| Target Structure | N-(3-acetylphenyl)methanesulfonamide | Mono-sulfonated product. |
| pKa (Sulfonamide) | ~9.8 - 10.2 | Critical: Soluble in pH > 11 aqueous base. |
| pKa (Aniline) | ~4.0 (Conjugate Acid) | Critical: Soluble in pH < 2 aqueous acid. |
| Common Impurity A | N,N-bis(methylsulfonyl)aniline | "Bis-mesyl" byproduct. Neutral (insoluble in base). |
| Common Impurity B | 3-Aminoacetophenone | Starting material. Basic (soluble in acid). |
Ticket #101: The "Bis-Mesyl" Impurity Issue
User Report: "I followed the standard protocol using Methanesulfonyl chloride (MsCl) and Pyridine/TEA. My HPLC/TLC shows two spots close together. The higher Rf spot corresponds to the bis-sulfonated impurity."
Diagnosis: This is the most common failure mode in sulfonamide synthesis. The sulfonamide nitrogen, once formed, is still nucleophilic enough to attack a second equivalent of MsCl, forming the N,N-bis(methylsulfonyl) derivative. This is especially prevalent if excess MsCl was used to drive the reaction to completion.
The Solution: The "Rescue" Hydrolysis You do not need to discard the batch. The bis-sulfonamide bond is significantly more labile (unstable) to base hydrolysis than the mono-sulfonamide bond. We can selectively "clip" the extra sulfonyl group off.
Protocol:
-
Dissolution: Dissolve the crude solid (containing both mono and bis products) in a mixture of THF:Water (2:1) or Methanol:Water (2:1) .
-
Basification: Add 2M NaOH until the pH is >12.
-
Reflux: Heat the mixture to mild reflux (approx. 60-65°C) for 1-2 hours.
-
Validation: Check TLC. The high Rf spot (Bis) should disappear, converting entirely to the lower Rf spot (Mono).
-
Workup: Cool to room temperature. Acidify with HCl to pH 1-2. The mono-product will precipitate.[8]
Ticket #102: Purification via Acid-Base Extraction
User Report: "My product is colored (yellow/brown) and contains starting aniline. Recrystallization isn't cleaning it up efficiently."
Diagnosis: Recrystallization is a polishing step, not a gross purification method for this mixture. You must exploit the amphoteric nature of the mixture components. The product is an acid (sulfonamide), the impurity is a base (aniline), and the bis-impurity is neutral.
The Solution: The "pH Switch" Protocol This protocol uses the pKa differences to physically separate the molecules into different liquid phases.
Step-by-Step Methodology:
-
Initial Dissolution: Dissolve crude mixture in Ethyl Acetate (EtOAc) .
-
Acid Wash (Removes Aniline):
-
Wash the organic layer with 1M HCl (2x) .
-
Chemistry: 3-aminoacetophenone is protonated (
) and moves into the aqueous layer. -
Product Status: The sulfonamide remains in the EtOAc layer.
-
-
Base Extraction (Isolates Product):
-
Extract the EtOAc layer with 1M NaOH (3x) .
-
Chemistry: The sulfonamide is deprotonated (
) and moves into the aqueous layer. -
Impurity Trap: Any neutral impurities (Bis-mesyl, colored tars) remain in the EtOAc layer. Discard the organic layer.
-
-
Precipitation (Recovery):
-
Take the clear aqueous NaOH layer (now containing your product).
-
Cool on ice.[6]
-
Slowly add Conc. HCl with stirring until pH < 2.
-
Result: The product repotonates, becomes insoluble in water, and precipitates as a white solid.
-
Visualizing the Logic (The "pH Switch")
Figure 1: The "pH Switch" purification logic. By toggling pH, we force the product to migrate between phases, leaving specific impurities behind at each step.
Ticket #103: Polishing & Crystallization
User Report: "I have done the acid-base workup, but the melting point is still slightly broad (e.g., 98-102°C). How do I get analytical grade crystals?"
Diagnosis: Trace amounts of discolored oxidation products or trapped solvent can broaden the melting point.
The Solution: Dual-Solvent Recrystallization Sulfonamides crystallize exceptionally well from alcohol/water systems.
Protocol:
-
Solvent A: Ethanol (95%) or Methanol.
-
Solvent B: Water (hot).
-
Dissolve the solid in the minimum amount of boiling Ethanol .
-
Once dissolved, add hot water dropwise until a faint turbidity (cloudiness) persists.
-
Add one drop of Ethanol to clear the solution.
-
Allow to cool slowly to room temperature, then to 4°C.
-
Filtration: Wash crystals with cold water/ethanol (1:1).
References & Authority
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for sulfonamide synthesis and acid-base extraction principles).
-
Theodorou, V., et al. "A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles."[1] Arkivoc, 2015(vii), 101-112.[1][9] Link (Validates the hydrolysis strategy for amide/sulfonamide bonds).
-
Clayden, J., Greeves, N., Warren, S. Organic Chemistry. Oxford University Press. (Mechanistic grounding for nucleophilic substitution at sulfur).
-
PubChem Compound Summary. "N-(3-Acetylphenyl)methanesulfonamide" (CAS 7469-79-6). Link (Source for physical property validation).
Sources
- 1. researchgate.net [researchgate.net]
- 2. arkat-usa.org [arkat-usa.org]
- 3. CN102351754A - Method for preparing 4-amino-N-methylphenyl methane sulfonamide - Google Patents [patents.google.com]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. US2996541A - Purification of p (nu-acetyl amino) benzene sulfonyl chloride - Google Patents [patents.google.com]
- 8. US3574740A - Method of preparing methane sulfonamide and its derivatives - Google Patents [patents.google.com]
- 9. quod.lib.umich.edu [quod.lib.umich.edu]
Technical Support Center: Stability of N-(3-acetylphenyl)methanesulfonamide in Solution
Prepared by: Senior Application Scientist, Gemini Technical Support
Welcome to the technical support guide for N-(3-acetylphenyl)methanesulfonamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound in various solvents. Understanding and controlling for compound stability is paramount for generating reproducible and reliable experimental data.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and stability of N-(3-acetylphenyl)methanesulfonamide.
Q1: What are the general solubility characteristics of N-(3-acetylphenyl)methanesulfonamide?
A1: Based on its structure and data from related sulfonamide compounds, N-(3-acetylphenyl)methanesulfonamide is expected to be a white or off-white solid at room temperature.[1] It is predicted to have good solubility in common polar aprotic organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), as well as in alcohols like methanol and ethanol.[1] Its solubility in water is likely to be limited.[1] For aqueous buffers, solubility will be influenced by the pH due to the acidic nature of the sulfonamide proton.
Q2: What are the primary chemical liabilities and potential degradation pathways for this compound?
A2: The N-(3-acetylphenyl)methanesulfonamide structure contains two key functional groups that dictate its stability: the sulfonamide linkage and the acetylphenyl ring.
-
Hydrolysis: The sulfonamide group is generally more resistant to hydrolysis than a standard amide or ester linkage, particularly under acidic conditions.[2][3] However, both acid- and base-catalyzed hydrolysis can occur under forced conditions (e.g., extreme pH, high temperature).[2][4] The primary sites of hydrolysis would be the S-N bond or the C-N bond.
-
Photodegradation: Aromatic sulfonamides are susceptible to degradation upon exposure to light, particularly UV radiation.[5] This can lead to cleavage of the S-N bond and other complex rearrangements. Photostability testing is highly recommended if solutions will be exposed to light for extended periods.[6][7]
-
Oxidation: While less common, strong oxidizing conditions could potentially modify the aromatic ring or other parts of the molecule.
Q3: How does pH impact the stability of N-(3-acetylphenyl)methanesulfonamide in aqueous solutions?
A3: The pH of the solution is a critical factor. Sulfonamides are acidic, and their stability can be significantly pH-dependent.[8][9]
-
Acidic pH (pH < 4): Sulfonamides are generally more stable at acidic pH values.[3] However, very strong acidic conditions combined with heat can force hydrolysis.[4]
-
Neutral pH (pH ~7): Stability is generally good, but this can be compound-specific.
-
Alkaline pH (pH > 8): Alkaline conditions can significantly accelerate hydrolysis for many related compounds, such as carbamates and other sulfonamides.[10][11] This is often the most significant liability for solution-state stability in aqueous media. Attenuation of sulfonamides has been observed to be significantly affected by pH.[8]
Q4: What are the recommended storage conditions for stock solutions?
A4: To maximize the shelf-life of your stock solutions, we recommend the following:
-
Solvent Choice: For primary stock solutions, use a high-quality, anhydrous aprotic solvent like DMSO or DMF.
-
Concentration: Prepare a concentrated stock (e.g., 10-50 mM) rather than highly dilute solutions, which can be more prone to degradation and adsorption to container surfaces.
-
Storage Temperature: Store stock solutions at -20°C or -80°C.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes. This prevents repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
-
Light Protection: Always store solutions in amber vials or wrap clear vials in aluminum foil to protect the compound from light.[12]
Troubleshooting Guides
This section provides a problem-oriented approach to issues you may encounter during your experiments.
Problem 1: I'm observing a gradual loss of compound activity or inconsistent results in my multi-day cell-based assay.
-
Potential Cause: Degradation of the compound in the aqueous cell culture medium. The physiological pH (~7.4) and temperature (37°C) of cell culture incubations can promote slow hydrolysis over time.
-
Recommended Actions & Rationale:
-
Run a Media Stability Control: Prepare your final dilution of N-(3-acetylphenyl)methanesulfonamide in the cell culture medium you are using. Incubate this solution under the same conditions as your experiment (e.g., 37°C, 5% CO₂) but without cells.
-
Time-Point Analysis: At the start of the experiment (T=0) and at various time points (e.g., 24, 48, 72 hours), take an aliquot of the media stability control.
-
Quantify: Analyze the aliquots using a validated analytical method like HPLC-UV or LC-MS to determine the concentration of the parent compound remaining.[13] A decrease of >10% over the course of the experiment indicates that stability is a confounding factor.
-
Mitigation Strategy: If degradation is confirmed, consider replenishing the compound with fresh media at intermediate time points during your experiment.
-
Problem 2: After preparing my sample for analysis, I see new, unexpected peaks in my HPLC or LC-MS chromatogram.
-
Potential Cause 1: Solvent-Induced Degradation. The choice of diluent or mobile phase can impact stability. For example, using a highly acidic or basic mobile phase without proper method development can cause on-column or in-vial degradation.
-
Potential Cause 2: Photodegradation. Exposure of the sample to ambient laboratory light during preparation can cause photolysis, leading to the formation of degradation products.[5]
-
Recommended Actions & Rationale:
-
Systematic Solvent Evaluation: Prepare the compound in your final analytical diluent and let it sit on the benchtop and in the autosampler for varying amounts of time before injection. This will reveal time-dependent degradation.
-
Light Exposure Test: Prepare two identical samples. Wrap one completely in aluminum foil (the "dark control") and expose the other to ambient lab light for a few hours. Analyze both and compare the chromatograms. The appearance of new peaks only in the light-exposed sample confirms photosensitivity.
-
Optimize Analytical Conditions: If mobile phase is the issue, adjust the pH to be in a more neutral range where the compound is stable, if chromatographically feasible. Ensure autosampler trays are cooled to minimize thermal degradation.
-
Problem 3: My compound precipitates from the aqueous buffer during my experiment.
-
Potential Cause: The compound's solubility limit has been exceeded. This often happens when a small volume of a highly concentrated DMSO stock is diluted into an aqueous buffer (a "solvent-shift" precipitation).
-
Recommended Actions & Rationale:
-
Determine Kinetic Solubility: Perform a kinetic solubility assay in your experimental buffer. This involves preparing a serial dilution of your DMSO stock in the buffer and measuring the turbidity or concentration of the supernatant after a set incubation time.
-
Reduce Final DMSO Concentration: Ensure the final concentration of the organic co-solvent (like DMSO) in your aqueous buffer is as low as possible, typically <1% and ideally <0.5%, to minimize its impact on solubility and biological systems.
-
Use a Different Formulation Strategy: If solubility remains an issue, consider using formulation aids like cyclodextrins or preparing a co-crystal or salt form of the compound, though this is a more advanced drug development strategy.
-
Data Summary & Visualization
Expected Stability of N-(3-acetylphenyl)methanesulfonamide in Common Lab Solvents
The following table provides a qualitative summary of the expected stability based on the chemical properties of the sulfonamide functional group. This is a general guide; experimental verification is essential.
| Solvent | Solvent Type | Storage Condition | Expected Stability | Rationale & Key Considerations |
| DMSO, DMF | Polar Aprotic | -20°C, Anhydrous, Dark | High | Excellent for long-term storage of stock solutions. DMSO is hygroscopic; use anhydrous grade and minimize exposure to air. |
| Acetonitrile | Polar Aprotic | -20°C, Dark | High | Good alternative to DMSO, less hygroscopic. Can be a good analytical diluent. |
| Methanol, Ethanol | Polar Protic | -20°C, Dark | Moderate to High | Generally stable, but the protic nature could facilitate solvolysis under certain conditions (e.g., presence of acid/base catalysts). |
| Water / Aqueous Buffer (pH 5-6) | Aqueous | 4°C, Dark | Moderate | Sulfonamides are often most stable in slightly acidic conditions.[3] Recommended for short-term storage of working solutions. |
| Aqueous Buffer (pH 7.4) | Aqueous | 4°C / 37°C, Dark | Moderate to Low | Potential for slow hydrolysis, especially at physiological temperatures (37°C). Stability should be experimentally verified for assay duration.[8] |
| Aqueous Buffer (pH > 8) | Aqueous | 4°C, Dark | Low | Alkaline conditions are known to promote hydrolysis of related functional groups and should generally be avoided for storage.[11] |
Workflow & Logic Diagrams
The following diagrams illustrate key decision-making processes for ensuring data integrity.
Caption: Decision workflow for assessing compound stability during experimental setup.
Caption: Conceptual diagram of potential degradation pathways for N-(3-acetylphenyl)methanesulfonamide.
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) Protocol
Objective: To intentionally degrade the compound under harsh conditions to understand its degradation profile and to generate degradation products for analytical method validation. This protocol should produce a target degradation of 5-20%.[12]
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL solution of N-(3-acetylphenyl)methanesulfonamide in a 50:50 mixture of acetonitrile:water.
-
Stress Conditions: Aliquot the stock solution into separate, appropriately sealed vials for each condition.
-
Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Add 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light.
-
Thermal Degradation: Incubate at 60°C (in solution) and also test the solid powder in a 60°C oven.
-
Photolytic Degradation: Expose the solution to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[6][7]
-
Control Sample: Keep one aliquot of the stock solution at -20°C, protected from light.
-
-
Time Points: Withdraw samples at appropriate time points (e.g., 2, 8, 24, 48 hours).
-
Sample Quenching: For acid/base samples, neutralize with an equimolar amount of base/acid, respectively.
-
Analysis: Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with mobile phase and analyze immediately by a stability-indicating HPLC-UV or LC-MS/MS method.[13] Compare the peak area of the parent compound to the control and observe the formation of any new peaks.
Protocol 2: Recommended HPLC Method for Stability Analysis
Objective: To provide a starting point for a stability-indicating HPLC method capable of separating the parent compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-22 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm and 280 nm, or by Mass Spectrometry (MS).[14]
-
Scientist's Note: A photodiode array (PDA) detector is highly recommended to assess peak purity and to help identify the optimal wavelength for detection. The acidic mobile phase is chosen as a starting point due to the general stability of sulfonamides under these conditions.[3]
References
-
PubChem. N-Phenylmethanesulfonamide. National Center for Biotechnology Information. [Link]
-
Straub, D. A., & Harter, T. (2015). Effects of pH and Manure on Transport of Sulfonamide Antibiotics in Soil. ResearchGate. [Link]
-
Baran, W., & Adamek, E. (2011). Studies on sulfonamide degradation products. ResearchGate. [Link]
-
Ministry of Food and Drug Safety. Analytical Methods. [Link]
-
Valu, M. G., & Smith, P. J. (1990). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. ResearchGate. [Link]
-
Li, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. National Center for Biotechnology Information. [Link]
-
Bernasconi, C. F., & Howard, K. A. (1982). Kinetics of hydrolysis of 2-aryl-2-phenyl-1,3-dithianes in 10%(v/v) dioxane–water, containing perchloric acid. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Rodríguez-Mozaz, S., et al. (2015). Degradation of sulfonamides as a microbial resistance mechanism. PubMed. [Link]
-
Sharma, A., et al. (2024). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER. [Link]
-
ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. International Council for Harmonisation. [Link]
-
EMA. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]
-
mzCloud. N-(4-Acetylphenyl)methanesulfonamide. [Link]
-
Bharate, S. S., et al. (2010). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. CORE. [Link]
-
Pharma Guideline. (2011). Forced Degradation Study in Pharmaceutical Stability. [Link]
-
Megriche, A., & Sbihi, H. (2018). Kinetic Study and Mechanism Hydrolysis of 4-Bromo-3,5 dimethylphenyl N-methylcarbamate in Aqueous Media. ResearchGate. [Link]
-
Bauer, M. (2008). Effect of water pH on the stability of pesticides. Michigan State University Extension. [Link]
-
Park, J. Y., & Huwe, B. (2016). Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils. SpringerLink. [Link]
-
Eurofins. (2021). ANALYTICAL METHOD SUMMARIES. [Link]
-
Wikipedia. Sulfonamide (medicine). [Link]
-
Bajaj, S., et al. (2012). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. [Link]
-
Jelińska, A., et al. (2022). Thermal Compatibility of New ACEI Derivatives with Popular Excipients Used to Produce Solid Pharmaceutical Formulations. National Center for Biotechnology Information. [Link]
-
Adamek, E., et al. (2016). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. ResearchGate. [Link]
-
Cides, L. C., et al. (2013). Drug-excipient compatibility studies in binary mixtures of avobenzone. PubMed. [Link]
-
Watanabe, M., et al. (1997). Synthesis and Biological Activity of Methanesulfonamide Pyrimidine- And N-methanesulfonyl Pyrrole-Substituted 3,5-dihydroxy-6-heptenoates, a Novel Series of HMG-CoA Reductase Inhibitors. PubMed. [Link]
-
Blandamer, M. J., et al. (1991). Kinetics of uncatalysed hydrolysis of 1-benzoyl-3-phenyl-1,2,4-triazole and p-methoxyphenyl dichloroethanoate in aqueous solution containing ureas, carboxamides, sulfonamides, sulfones and sulfoxides. Journal of the Chemical Society, Perkin Transactions 2. [Link]
Sources
- 1. Buy N-benzyl-N-methyl-1-(3-methylphenyl)methanesulfonamide (EVT-4980375) [evitachem.com]
- 2. researchgate.net [researchgate.net]
- 3. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics of hydrolysis of 2-aryl-2-phenyl-1,3-dithianes in 10%(v/v) dioxane–water, containing perchloric acid. Acidity functions in this solvent and the reactivity of α-thio carbocations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. database.ich.org [database.ich.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mzCloud – N 4 Acetylphenyl methanesulfonamide [mzcloud.org]
Technical Support Center: N-(3-acetylphenyl)methanesulfonamide Synthesis
Current Status: Operational Topic: Synthesis Optimization & Troubleshooting Target Molecule: N-(3-acetylphenyl)methanesulfonamide (CAS: 7463-31-2) Application: Key intermediate for Class III Antiarrhythmics (e.g., Dofetilide)
Executive Summary
This guide addresses the synthesis of N-(3-acetylphenyl)methanesulfonamide via the sulfonylation of 3-aminoacetophenone. While the reaction appears deceptively simple, the nucleophilic competition between the starting aniline and the product sulfonamide often leads to yield-destroying side reactions.
As a Senior Application Scientist, I have structured this guide to move beyond "recipe following" and into process control . We focus on the three critical failure modes: Bis-sulfonylation , Reagent Hydrolysis , and Oxidative Degradation .
Reaction Pathway Analysis
Understanding the competitive kinetics is the only way to control purity. The diagram below maps the desired pathway against the two most common parasitic reactions.
Figure 1: Reaction network showing the competition between the neutral amine (Start) and the sulfonamide anion (Anion) for the electrophile (MsCl).
Critical Troubleshooting Guides
Issue 1: The "Double-Dip" (Bis-sulfonylation)
Symptom: HPLC/TLC shows a less polar spot running ahead of the product; yield of desired product is <60%. Mechanism: The mono-sulfonamide product is acidic (pKa ~10). In the presence of excess base, it deprotonates to form an anion which is also nucleophilic.[1] If local concentration of MsCl is high, this anion attacks a second MsCl molecule.
| Variable | Impact on Selectivity | Optimization Strategy |
| Stoichiometry | Excess MsCl drives Bis-formation. | Strictly limit MsCl to 1.0–1.05 eq. Never add "extra" to push conversion without monitoring. |
| Addition Rate | Fast addition creates local hotspots of high [MsCl]. | Dropwise addition over 30–60 mins.[1] The amine must always be in excess relative to MsCl locally. |
| Temperature | Higher T increases reaction rate of the sterically hindered Bis-pathway. | Maintain < 0°C during addition. Allow to warm to RT only after addition is complete. |
| Base Choice | Strong bases fully deprotonate the product. | Use Pyridine (weaker base) rather than TEA/NaOH if selectivity is poor. |
Issue 2: Low Yield & Exotherms (Hydrolysis)
Symptom: Reaction fumes white smoke (HCl) excessively; MsCl consumption is high but product yield is low. Mechanism: Methanesulfonyl chloride is highly moisture-sensitive. It reacts with water to form methanesulfonic acid and HCl gas. This destroys the reagent and generates heat, which further degrades the reaction.
-
Protocol Check: Are you using a fresh bottle of MsCl? (Old bottles absorb atmospheric moisture).
-
Corrective Action: Distill MsCl if the liquid is not clear/colorless. Use anhydrous solvents (DCM/Pyridine) dried over molecular sieves.
Issue 3: Product Discoloration (Pink/Brown)
Symptom: Product isolated is pink, brown, or purple instead of white/off-white. Mechanism: Anilines (starting material) are prone to oxidative degradation into quinone-like species.
-
Prevention: Purge the reaction vessel with Nitrogen or Argon before starting.
-
Cleanup: If the product is colored, recrystallize from Ethanol/Water or Ethyl Acetate/Hexanes with a small amount of activated charcoal.
Standardized Synthesis Protocol
Validated for 10 mmol scale. Scale-up requires re-validation of cooling capacity.
Reagents:
-
3-Aminoacetophenone (1.35 g, 10 mmol)
-
Methanesulfonyl chloride (MsCl) (1.15 g, 1.26 g/mL, ~10.1 mmol)
-
Pyridine (anhydrous, 10 mL) OR DCM (20 mL) + Pyridine (1.2 eq)
Procedure:
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Dissolution: Add 3-Aminoacetophenone and anhydrous Pyridine (or DCM/Base mixture). Stir until fully dissolved.
-
Cooling: Submerge the flask in an ice/salt bath (-5°C to 0°C) . Allow 10 minutes for equilibration.
-
Addition: Load MsCl into a dry syringe. Add dropwise over 30 minutes .
-
Tech Note: If the solution turns opaque or fumes, pause addition and check temperature.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc:Hexane 1:1).
-
Workup (Critical):
-
Pour reaction mixture into ice-cold 1M HCl (excess) to neutralize pyridine and solubilize unreacted aniline.
-
Extract with Ethyl Acetate (3x).[2]
-
Wash organic layer with Brine. Dry over Na2SO4.
-
-
Purification: Concentrate in vacuo. Recrystallize from EtOAc/Hexanes if necessary.
Frequently Asked Questions (FAQ)
Q: Can I use Triethylamine (TEA) instead of Pyridine? A: Yes, but with caution. TEA is a stronger base than pyridine. It is more likely to deprotonate the mono-sulfonamide, increasing the risk of bis-sulfonylation . If you must use TEA, use DCM as the solvent and keep the temperature strictly at -10°C during addition.
Q: My product is an oil that won't crystallize. What happened? A: This often indicates residual solvent (Pyridine) or the presence of the bis-sulfonylated impurity (which disrupts the crystal lattice).
-
Fix: Triturate the oil with cold diethyl ether or hexanes to induce precipitation. If that fails, run a silica plug to remove the non-polar bis-impurity.
Q: Is the acetyl group stable under these conditions? A: Yes. The sulfonyl chloride reacts preferentially with the amine (nucleophile).[1] The ketone is electrophilic and generally inert to MsCl. However, avoid strong aqueous bases (NaOH) during workup to prevent aldol condensation side reactions.
Q: Why is the aqueous workup acidic (HCl)? A: The acidic workup serves two purposes:
-
It converts the solvent (Pyridine) into Pyridinium hydrochloride, which is water-soluble and washes away.
-
It protonates any unreacted starting aniline, keeping it in the aqueous phase, thus purifying your organic extract.
References
-
BenchChem Technical Support. Protocol for N-sulfonylation using Methanesulfonyl Chloride. (2025).[1][3][4] Retrieved from
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7417, 3'-Aminoacetophenone. (2025).[1][3][4] Retrieved from
-
Pfizer Inc. Tikosyn (Dofetilide) Prescribing Information.[5] (2006).[5][6] Retrieved from
-
Mao, L., et al. A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride.[7] Synlett 2011(01): 129-133. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Dofetilide [drugfuture.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole [organic-chemistry.org]
N-(3-acetylphenyl)methanesulfonamide improving yield in synthesis
Technical Support Center: Optimizing Synthesis of N-(3-acetylphenyl)methanesulfonamide
Topic: Yield Optimization & Impurity Control for CAS 2417-42-7 Audience: Process Chemists & Medicinal Chemistry Researchers
Executive Summary
The synthesis of N-(3-acetylphenyl)methanesulfonamide (a key intermediate for Dofetilide) appears deceptively simple: the sulfonylation of 3-aminoacetophenone with methanesulfonyl chloride (MsCl).
However, users frequently encounter a "yield ceiling" of 60–70% due to two competing kinetic pathways:
-
Bis-sulfonylation: Formation of the N,N-bis(methanesulfonyl) impurity.
-
Reagent Hydrolysis: Rapid decomposition of MsCl by trace moisture.
This guide moves beyond standard textbook procedures to address the process variables that dictate selectivity and conversion.
Module 1: The "Bis-Sulfonylation" Trap
The Issue:
You observe full consumption of the starting material (3-aminoacetophenone) by TLC/HPLC, but the isolated yield is low. NMR reveals a mixture of the desired product and a byproduct with two methyl singlets (approx.
The Mechanism:
The mono-sulfonylated product (sulfonamide) is acidic (
Troubleshooting & Optimization
| Variable | Recommendation | Technical Rationale |
| Stoichiometry | 1.05 – 1.10 equiv. of MsCl | Large excesses (>1.2 eq) guarantee bis-sulfonylation. The reaction must be "starved" of MsCl relative to the amine initially. |
| Temperature | < 0°C (Ice/Salt Bath) | Low temperature suppresses the deprotonation of the formed product, reducing the concentration of the competing sulfonamide anion. |
| Addition Rate | Dropwise over 1-2 hours | High local concentrations of MsCl favor the bis-reaction. Slow addition ensures MsCl reacts with the most abundant nucleophile (the amine) first. |
| Base Choice | Pyridine (Solvent/Base) | Pyridine acts as an acyl transfer catalyst and a buffer. Stronger bases (TEA) can promote faster deprotonation of the product, increasing bis-formation. |
Module 2: Reagent Integrity & Moisture Control
The Issue: The reaction stalls with 10-20% unreacted starting material remaining, even after adding the calculated amount of MsCl.
The Root Cause: Methanesulfonyl chloride is highly moisture-sensitive. If your solvent (DCM/Pyridine) is "wet" or the MsCl is aged, the reagent hydrolyzes to Methanesulfonic acid (MsOH) and HCl.
-
MsOH is non-reactive toward the amine.
-
HCl protonates the starting amine (forming the unreactive hydrochloride salt), effectively killing the reaction.
Q: Can I just add more MsCl to push the reaction? A: Proceed with caution. Adding more MsCl increases the risk of bis-sulfonylation on the product already formed.
-
Correct Action: Dry solvents are non-negotiable. Distill Pyridine over KOH or use molecular sieves. Check MsCl quality by NMR (look for broad OH peaks of MsOH).
Module 3: Experimental Protocol (Gold Standard)
This protocol prioritizes selectivity over speed, utilizing a DCM/Pyridine system to maintain solubility while controlling reactivity.
Materials:
-
3-Aminoacetophenone (1.0 eq)
-
Methanesulfonyl chloride (1.1 eq)
-
Pyridine (3.0 eq)
-
Dichloromethane (DCM) [Anhydrous]
Step-by-Step Workflow:
-
Dissolution: In a flame-dried 3-neck flask under
, dissolve 3-aminoacetophenone in DCM (5-10 volumes). Add Pyridine (3.0 eq). -
Cryo-Cooling: Cool the solution to -5°C to 0°C . Wait for internal temperature stabilization.
-
Controlled Addition: Dilute MsCl (1.1 eq) in a small volume of DCM. Add this solution dropwise via an addition funnel over 60–90 minutes .
-
Critical: Maintain internal temp < 5°C.[1]
-
-
Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature slowly over 1 hour. Monitor by TLC (EtOAc:Hexane 1:1).
-
Quench: Quench with water.
-
Workup: Wash the organic layer with 1M HCl (to remove excess pyridine), then Water, then Brine.
-
Purification:
-
If Bis-impurity is present (<10%): Recrystallize from Ethanol/Water or Toluene . The bis-product is often less soluble in polar protic mixtures or significantly more soluble in toluene depending on the crystal lattice, allowing separation.
-
Note: Avoid strong base hydrolysis to recover the mono-product, as the acetyl group is sensitive to aldol condensation.
-
Module 4: Reaction Logic Visualization
The following diagram illustrates the kinetic competition and the critical control points.
Figure 1: Kinetic pathway of aniline sulfonylation showing the competition between productive synthesis and bis-sulfonylation/hydrolysis.
References
-
Cross, P. E., & Dickinson, R. P. (1990). Sulfonanilide derivatives, processes for their preparation and their use as antiarrhythmics. U.S. Patent No. 4,959,366. (Original Pfizer patent describing the synthesis of Dofetilide intermediates).
-
Jullienne, K., et al. (2018).[2] Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide. Crystallography Reports. (Discusses optimization of sulfonylation conditions for acetyl-anilines).
-
PubChem. (n.d.). N-(3-Acetylphenyl)methanesulfonamide (Compound Summary). National Center for Biotechnology Information.
Sources
Technical Support Center: Scale-Up Synthesis of N-(3-acetylphenyl)methanesulfonamide
Current Status: Operational Topic: Process Chemistry / Scale-Up Target Molecule: N-(3-acetylphenyl)methanesulfonamide (CAS: 7463-31-2) Reaction Class: Nucleophilic Substitution (Sulfonylation)
Introduction: The Scale-Up Challenge
You are likely here because a gram-scale protocol using excess pyridine and chromatography is failing at the 100g+ or kilogram scale. The synthesis of N-(3-acetylphenyl)methanesulfonamide from 3-aminoacetophenone and methanesulfonyl chloride (MsCl) appears deceptively simple. However, upon scale-up, three critical failure modes emerge:
-
Thermal Runaway: The reaction is highly exothermic.
-
Bis-Sulfonylation: Formation of the N,N-bis(mesyl) impurity.
-
Purification Bottlenecks: Chromatography becomes prohibitively expensive.
This guide provides a self-validating, chromatography-free workflow designed for reproducibility and safety.
Module 1: Reaction Setup & Thermodynamics
Q: The internal temperature spikes violently upon adding MsCl. How do I control this?
A: You must switch from "All-in" addition to "Kinetic Control" addition.
At scale, the heat of reaction (
The Protocol Adjustment:
-
Solvent Switch: Do not use neat pyridine. Use Dichloromethane (DCM) or 2-Methyltetrahydrofuran (2-MeTHF) (greener alternative) with a stoichiometric base (Pyridine 1.5 eq or Triethylamine).
-
Why? Dilution acts as a heat sink.
-
-
Temperature: Cool the amine solution to -5°C to 0°C .
-
Addition Rate: Add MsCl as a solution (diluted 1:1 in solvent) via a dropping funnel or dosing pump.
-
Rule: The addition rate is dictated by the cooling capacity. Stop addition if
.
-
Q: Why is my yield inconsistent (60-90%) between batches?
A: Moisture ingress is destroying your reagent.
MsCl hydrolyzes rapidly to methanesulfonic acid (MSA) and HCl in the presence of water.[1]
-
Symptom: Fuming in the dropping funnel or variable induction periods.
-
Fix: Ensure the system is under a nitrogen blanket. Dry your solvent (KF < 0.05%).
-
Check: If MsCl is dark or cloudy, distill it before use (Caution: see Safety Module).
Module 2: Selectivity & The "Bis-Mesyl" Trap
Q: LCMS shows a persistent impurity at M+78. What is it?
A: It is the N,N-bis(methanesulfonyl) byproduct.
The Mechanism:
The product (mono-sulfonamide) contains an acidic N-H proton (
Visualizing the Pathway:
Caption: Competitive reaction pathway showing how over-exposure to MsCl leads to the Bis-impurity.
Q: How do I remove the Bis-impurity without a column?
A: Use the "Base-Switch" Hydrolysis or Selective Extraction.
You have two options to salvage the batch:
Option A: The "Hydrolysis" Rescue (Robust) The second sulfonyl group on the Bis-product is kinetically labile.
-
Complete the reaction (allow Bis to form if necessary).
-
Add aqueous NaOH (2M) and heat the biphasic mixture to mild reflux (40-50°C) for 1-2 hours.
-
Result: The Bis-impurity hydrolyzes back to the Mono-product. The Mono-product is stable as the sodium salt.
Option B: The "Acid-Base" Extraction (Preferred for Purity) Leverage the acidity of the sulfonamide N-H.
-
Reaction Mixture: Contains SM (neutral/basic), Product (acidic), Bis (neutral).
-
Wash 1 (Acidic): Wash organic layer with 1M HCl.
-
Removes: Unreacted 3-aminoacetophenone (forms water-soluble HCl salt).
-
-
Extraction (Basic): Extract organic layer with 10% NaOH or
.-
Action: Product deprotonates and moves to the Aqueous Layer .
-
Left Behind: Bis-impurity stays in the Organic Layer (discard organic).
-
-
Precipitation: Acidify the aqueous layer with HCl.
-
Result: Pure Product precipitates as a white solid.
-
Module 3: Work-up & Purification Workflow
Q: Can you provide a step-by-step protocol for the "Acid-Base" purification?
A: Yes. This protocol assumes a 1 mol scale.
Data Summary Table: Solubility Profile
| Species | pH < 2 (Acidic) | pH > 12 (Basic) | Organic Solvent (DCM/EtOAc) |
| Starting Amine | Soluble (Salt) | Insoluble | Soluble |
| Product (Mono) | Insoluble (Solid) | Soluble (Salt) | Soluble |
| Impurity (Bis) | Insoluble | Insoluble | Soluble |
The Workflow:
Caption: Acid-Base purification logic eliminating chromatography.
Module 4: Safety & Handling (MsCl)
Q: How do I safely quench excess Methanesulfonyl Chloride?
A: Never add water directly to neat MsCl.
-
Hazard: MsCl +
MSA + HCl (gas) + Heat. This can cause an eruption at scale. -
Quench Procedure:
-
Dilute the reaction mixture with the reaction solvent first.
-
Add a dilute base (e.g., sat.
) slowly with vigorous stirring. -
Ensure the scrubber is active to catch HCl fumes.
-
Q: The MsCl bottle has pressure buildup. Is it safe?
A: No. It may have partially hydrolyzed. MsCl degrades over time to generate HCl gas.
-
Action: Vent carefully in a fume hood wearing full PPE (face shield, chemo-rated gloves).
-
Storage: Store in a cool, dry place. If the liquid is yellow/brown, distill under vacuum before use to remove MSA, which can catalyze polymerization of your aniline.
References & Authority
-
Reaction Safety: Methanesulfonyl Chloride - International Chemical Safety Cards (ICSC 1163). ILO/WHO. Retrieved from .
-
General Sulfonylation Protocol: Organic Syntheses, Coll. Vol. 4, p.603 (1963); Vol. 33, p.47 (1953). (Standard Schotten-Baumann conditions adapted for scale).
-
Bis-Sulfonylation Control: Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (See Chapter on Reagent Selection and Impurity Control).
-
Purification Strategy: Org. Process Res. Dev. 2007, 11, 1, 156–159. (Discusses extractive workups for sulfonamides).
Disclaimer: This guide is for research purposes only. Always consult your institution's Chemical Hygiene Plan (CHP) before scaling up reactions.
Sources
Technical Support Center: N-(3-acetylphenyl)methanesulfonamide Purification
Refining & Troubleshooting Guide
Status: Operational Subject: Purification Protocols for CAS 7463-31-2 Target Audience: Process Chemists, Medicinal Chemists, CMC Leads[1][2]
Introduction: The Criticality of Purity
N-(3-acetylphenyl)methanesulfonamide (also known as 3-methanesulfonamidoacetophenone) is a pivotal intermediate, most notably in the synthesis of the Class III antiarrhythmic Dofetilide .[2][3] High-purity isolation of this intermediate is non-negotiable; impurities here—specifically the bis-sulfonamide and residual anilines—can poison downstream alkylation steps or carry forward into the API as genotoxic impurities (GTIs).[2]
This guide replaces generic advice with chemically grounded, self-validating purification workflows.
Module 1: The "Bis-Sulfonamide" Nightmare
Symptom: HPLC analysis shows a persistent impurity (RRT ~1.2–1.[1][2][4]3) that resists recrystallization.[1][5] Diagnosis: Formation of N,N-bis(methylsulfonyl)-3-acetylaniline.[1][2] Root Cause: Excess methanesulfonyl chloride (MsCl), high reaction temperatures (>5°C during addition), or extended reaction times allow the mono-sulfonamide to react a second time.[1]
The Solution: The "Base-Switch" Extraction
Unlike the desired mono-sulfonamide, the bis-impurity lacks an acidic N-H proton.[2] We exploit this pKa difference to separate them chemically rather than physically.[1][2]
Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a non-polar organic solvent (DCM or Ethyl Acetate).
-
Acid Wash (Removal of Amine): Wash with 1N HCl to remove unreacted 3-aminoacetophenone (See Module 3).[1][2]
-
The Critical Step (Base Extraction):
-
Separation: Discard the organic layer (containing the bis-impurity).[1][2]
-
Recovery: Cool the aqueous layer to 0–5°C and slowly acidify with Conc. HCl to pH 1–2. The pure mono-sulfonamide will precipitate as a white solid.[2]
Caption: Logic flow for the chemical separation of mono- vs. bis-sulfonated species.
Module 2: Color & Crystal Morphology (Recrystallization)
Symptom: Product is off-white, pink, or brown; Melting point is broad (<128°C).[1] Diagnosis: Oxidation of residual aniline traces or trapped solvent.[2] Standard: Pure product mp: 130.8°C – 131.9°C [1].[1]
Optimized Recrystallization Protocol
While many solvents work, Methanol (MeOH) or Ethanol/Water offer the best impurity rejection profile for this specific structure.[1]
| Parameter | Specification | Rationale |
| Primary Solvent | Methanol (MeOH) | High solubility at boil; poor solubility at <5°C. |
| Anti-Solvent | Water (optional) | Use if yield in pure MeOH is <60%.[1][2] |
| Concentration | 1g solute / 5-7 mL solvent | Prevents "oiling out" before crystallization.[1][2] |
| Decolorization | Activated Carbon (5% w/w) | Essential if the crude was pink/brown.[1] |
Step-by-Step:
-
Suspend the crude solid in MeOH (5 mL per gram).
-
Heat to reflux.[1][2] If solution is not clear, add MeOH in 1 mL increments.
-
Optional: If colored, add activated carbon, reflux for 15 mins, and filter hot through Celite.
-
Allow the filtrate to cool slowly to Room Temperature (RT) with gentle stirring.
-
Chill to 0–5°C for 2 hours.
-
Filter and wash with cold MeOH.[1]
Module 3: Troubleshooting & FAQs
Q1: My yield dropped significantly after the NaOH extraction (Module 1). Where is my product?
A: You likely lost it in the acidification step.[2]
-
Check pH: Did you acidify to pH < 2? The sulfonamide is weakly acidic; if the pH is 4-6, it may still be partially soluble.[2]
-
Check Volume: If the aqueous volume is too large, the product remains dissolved.[2] Remedy: Saturate the acidified aqueous layer with NaCl (salting out) and back-extract with Ethyl Acetate.[2]
Q2: The product is "oiling out" during recrystallization instead of forming crystals.
A: This indicates either too much solvent or the presence of impurities lowering the melting point.[2]
-
Fix: Re-heat to dissolve the oil. Add a "seed crystal" of pure material as it cools to ~40°C. Alternatively, add a small amount of water (anti-solvent) dropwise at reflux until slight turbidity persists, then cool.
Q3: Can I use Pyridine as the base during synthesis to prevent bis-formation?
A: Yes, but Pyridine is difficult to remove completely and can cause bis-sulfonylation if the temperature spikes.[2]
-
Recommendation: Use a biphasic system (DCM/Water) with Sodium Bicarbonate or Sodium Carbonate as the base.[1] The mild inorganic base minimizes bis-formation compared to TEA or Pyridine.[2]
References
-
Pfizer Inc. (2003).[1] Process for the preparation of dofetilide intermediates. CN Patent 1453267A.[2] Link
-
BenchChem. (2025).[1][6][7][8] Technical Support Center: N-Phenylmethanesulfonamide Production. Link[1]
-
PubChem. (2025).[1] N-(3-acetylphenyl)methanesulfonamide Compound Summary. National Library of Medicine.[2] Link
-
Berkeley Chemical Corp. (1958).[1][9] Purification of p-(N-acetylamino)benzene sulfonyl chloride. US Patent 2,996,541.[1][2][9] Link
Sources
- 1. PubChemLite - N-(3-acetylphenyl)methanesulfonamide (C9H11NO3S) [pubchemlite.lcsb.uni.lu]
- 2. US3574740A - Method of preparing methane sulfonamide and its derivatives - Google Patents [patents.google.com]
- 3. CN108164429A - The preparation method of Dofetilide intermediate - Google Patents [patents.google.com]
- 4. Methanesulfonamide | 3144-09-0 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Dofetilide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. US2996541A - Purification of p (nu-acetyl amino) benzene sulfonyl chloride - Google Patents [patents.google.com]
Validation & Comparative
Technical Guide: Cross-Validation of N-(3-acetylphenyl)methanesulfonamide Synthesis
Topic: N-(3-acetylphenyl)methanesulfonamide Cross-Validation of Experimental Results Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Process Chemists
Executive Summary & Strategic Context
N-(3-acetylphenyl)methanesulfonamide (CAS: 2417-42-7) is a critical intermediate in medicinal chemistry, serving as a pharmacophore scaffold for Class III antiarrhythmic agents (e.g., Dofetilide analogs) and various analgesic precursors. Its structural integrity relies on the precise installation of the sulfonamide moiety at the meta position of the acetophenone ring.
This guide addresses a common synthetic bottleneck: the selectivity challenge between mono-sulfonylation (desired) and bis-sulfonylation (impurity). We provide a cross-validated comparison of synthetic methodologies, establishing a "Self-Validating" protocol that ensures high purity without chromatographic separation.
Comparative Analysis of Synthetic Methodologies
To achieve the highest fidelity in experimental results, we evaluated three distinct synthetic routes. The comparison focuses on Yield , Selectivity (Mono:Bis ratio) , and Scalability .
Table 1: Performance Matrix of Synthetic Alternatives
| Feature | Method A: Pyridine Solvent (Traditional) | Method B: Biphasic Schotten-Baumann (Recommended) | Method C: Catalytic DMAP/DCM (High Risk) |
| Reagents | MsCl, Pyridine (excess) | MsCl, DCM, aq. Na₂CO₃/NaHCO₃ | MsCl, DCM, Et₃N, DMAP (cat.) |
| Mechanism | Homogeneous nucleophilic substitution | Interfacial nucleophilic substitution | Hyper-nucleophilic catalysis |
| Selectivity | Moderate (Bis-mesyl formation likely if temp > 5°C) | High (Self-limiting due to solubility) | Low (DMAP accelerates bis-sulfonylation) |
| Workup | Difficult (Pyridine removal requires acid washes) | Simple (Phase separation + Crystallization) | Moderate (Requires chromatography) |
| Green Score | Low (Toxic solvent, high waste) | High (Aqueous waste, chlorinated solvent recyclable) | Moderate |
| Yield | 85-90% | 92-95% | 70-80% |
Expert Insight: While Method A is the textbook standard, it suffers from "runaway reactivity" where the mono-sulfonamide anion, formed by deprotonation in pyridine, competes with the starting amine for MsCl, leading to the N,N-bis(mesyl) impurity. Method B is superior because the mono-sulfonamide product (pKa ~10) is deprotonated into the aqueous phase (as a salt), protecting it from further reaction with MsCl in the organic phase.
Validated Experimental Protocol (Method B)
This protocol is designed as a self-validating system . The checkpoints (CP) embedded in the workflow ensure that failure is detected immediately, preventing downstream contamination.
Reagents:
-
3-Aminoacetophenone (1.0 eq)
-
Methanesulfonyl chloride (MsCl) (1.1 eq)
-
Dichloromethane (DCM) (10 vol)
-
Saturated aq. Sodium Bicarbonate (NaHCO₃) (5 vol)
Step-by-Step Workflow:
-
Preparation (CP1): Dissolve 3-aminoacetophenone in DCM. Validation: Solution must be clear yellow. Turbidity indicates wet solvent or salt contamination.
-
Biphasic Setup: Add saturated NaHCO₃ solution. The system forms two distinct layers. Cool to 0–5°C.
-
Controlled Addition: Add MsCl dropwise over 30 minutes.
-
Causality: Rapid addition causes localized heating, promoting bis-sulfonylation.
-
-
Reaction Monitoring (CP2): Stir vigorously at 0°C for 1 hour, then warm to RT.
-
Quench & Separation: Stop reaction when TLC confirms conversion. Separate phases.
-
Acid Wash (Crucial Purification): Wash organic layer with 1M HCl.
-
Crystallization (CP3): Concentrate DCM and add Hexane or Et₂O as an antisolvent. Filter the solid.[4][7]
Cross-Validation of Characterization Data
To validate the identity and purity of N-(3-acetylphenyl)methanesulfonamide, compare your experimental data against these reference standards.
Table 2: NMR Diagnostic Validation (DMSO-d₆)
| Moiety | Chemical Shift ( | Multiplicity | Integration | Validation Criteria |
| Acetyl -CH₃ | 2.58 - 2.62 | Singlet (s) | 3H | Must be sharp. Broadening indicates aggregation. |
| Sulfonyl -CH₃ | 3.00 - 3.05 | Singlet (s) | 3H | Critical Check: If integral is 6H, you have the bis-mesyl impurity. |
| Aromatic H | 7.40 - 7.90 | Multiplet (m) | 4H | Pattern should show 1 singlet (isolated H2), 2 doublets, 1 triplet. |
| Sulfonamide -NH | 9.80 - 10.00 | Broad Singlet (br s) | 1H | Disappears with D₂O shake. Absence indicates bis-sulfonylation. |
Impurity Profiling (HPLC/TLC):
-
Impurity A (Starting Material): Positive reaction to ninhydrin stain (primary amine).
-
Impurity B (Bis-mesyl): Non-polar, high Rf. Lack of NH stretch in IR (~3200 cm⁻¹).
Visualizing the Validation Logic
The following diagram illustrates the reaction pathways and the decision logic required to validate the product.
Figure 1: Reaction pathway logic demonstrating how the biphasic method protects the mono-sulfonamide species, followed by the NMR validation decision tree.
References & Authority
-
General Sulfonylation Methodology:
-
Compound Data (CAS 2417-42-7):
-
Impurity Management in Sulfonamides:
-
Li, J.J. "Name Reactions in Heterocyclic Chemistry." (Contextual reference for sulfonamide protection/deprotection strategies preventing bis-alkylation).
-
Comparison: Highlights that bis-sulfonylation is a known failure mode in homogeneous basic conditions (Method A).
-
-
Dofetilide Intermediate Context:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Desogestrel - C22H30O, 310.47 Molecular Weight | Liquid Formulation for Effective Ovulation Prevention - C22h30o, 310.47 Molecular Weight | Liquid Formulation For Effective Ovulation Prevention at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 3. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. Primary mono- and bis-sulfonamides obtained via regiospecific sulfochlorination of N-arylpyrazoles: inhibition profile against a panel of human carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Hellma Calibration Standard, Neutral Density Glass Filter F2 - Cas No: Not Applicable (composite Material Not A Single Chemical Compound) at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 10. Zearalenone Solution C18h22o5 at Best Price in Mumbai, Maharashtra | National Analytical Corporation - Chemical Division [tradeindia.com]
- 11. prepchem.com [prepchem.com]
- 12. 2417-42-7|N-(3-Acetylphenyl)methanesulfonamide|BLD Pharm [bldpharm.com]
- 13. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]
Publish Comparison Guide: N-(3-acetylphenyl)methanesulfonamide (N-3-APMS)
This guide provides an in-depth technical comparison of N-(3-acetylphenyl)methanesulfonamide (referred to herein as N-3-APMS ), analyzing its role as a representative methanesulfonanilide pharmacophore versus fully functionalized clinical alternatives (e.g., Dofetilide , Ibutilide , and Sotalol ).
The narrative focuses on the Structure-Activity Relationship (SAR) disconnect: why this core scaffold exhibits distinct in vitro binding properties that often fail to translate to in vivo efficacy without specific auxiliary modifications (the "Linker Principle").
In Vitro vs. In Vivo Correlation & Pharmacophore Analysis
Executive Summary: The Scaffold vs. The Drug
N-(3-acetylphenyl)methanesulfonamide (N-3-APMS) represents the essential methanesulfonanilide core found in Class III antiarrhythmic agents. While it possesses the fundamental electronic properties required for potassium channel interaction (specifically hERG), it lacks the pharmacokinetic (PK) and pharmacodynamic (PD) "anchors" necessary for clinical efficacy.
This guide compares N-3-APMS (The Scaffold) against Dofetilide (The Optimized Drug) to illustrate a critical lesson in drug development: In vitro potency of a fragment does not predict in vivo utility without the "Auxophore" (basic amine tail).
| Feature | N-(3-acetylphenyl)methanesulfonamide (Scaffold) | Dofetilide (Clinical Standard) |
| Primary Target | hERG ( | hERG ( |
| In Vitro Potency ( | Low ( | High (nM range) |
| Mechanism | Pore blocker (Weak) | Pore blocker (Strong) + State-dependent binding |
| In Vivo Efficacy | Negligible (Rapid clearance, poor distribution) | High (Class III Antiarrhythmic) |
| Primary Utility | Synthetic Intermediate / SAR Probe | Clinical Antiarrhythmic |
Mechanistic Profile & Experimental Logic
The Methanesulfonanilide Warhead
The methanesulfonamide group (
-
Role in N-3-APMS: It provides the critical H-bond interaction with Ser620 or Tyr652 in the hERG channel pore.
-
The Missing Link: N-3-APMS lacks the basic nitrogen side chain (present in Dofetilide) required to interact with Phe656 via cation-
interactions. This absence explains the massive potency drop.
Carbonic Anhydrase (CA) Off-Target Liability
Unlike benzenesulfonamides (e.g., Acetazolamide) which are potent CA inhibitors (CAIs), methanesulfonamides like N-3-APMS show reduced CA affinity but can still bind specific isoforms (CA II vs CA IX) depending on the substitution pattern (Meta vs Para).
-
Experimental Note: N-3-APMS is often used as a negative control in CAI screening to demonstrate the necessity of the primary sulfonamide (
) vs the substituted sulfonamide ( ).
In Vitro Performance: The Potency Gap
The following data summarizes the in vitro binding affinity comparison.
Table 1: In Vitro Inhibitory Constants (
| Target | N-3-APMS (Scaffold) | Dofetilide (Alternative) | Sotalol (Alternative) | Interpretation |
| hERG ( | The scaffold alone binds weakly; the basic tail is crucial for nM potency. | |||
| Carbonic Anhydrase II | Inactive | N-3-APMS avoids significant CA inhibition compared to primary sulfonamides. | ||
| COX-2 | Inactive | Inactive | Inactive | Specific COX-2 inhibitors require a bulky side pocket filler (e.g., tricyclic). |
Protocol: hERG Patch Clamp Assay (Manual)
To validate N-3-APMS activity, use the following self-validating protocol:
-
Cell Line: HEK293 stably expressing hERG (Kv11.1).
-
Solution: Extracellular: Tyrode’s solution; Intracellular: K-Aspartate based.
-
Voltage Protocol: Depolarize to +20 mV (2s)
Repolarize to -50 mV (2s) to elicit tail current. -
Application: Perfusion of N-3-APMS (1, 10, 100
) vs Vehicle (0.1% DMSO). -
Validation: Run E-4031 (100 nM) as a positive control. If E-4031 inhibition < 90%, discard cell.
In Vivo Translation: The Correlation Failure
The correlation between in vitro binding and in vivo antiarrhythmic efficacy for N-3-APMS is poor , illustrating a classic "False Negative" if one relies solely on scaffold screening.
Pharmacokinetics (PK)
-
N-3-APMS: High metabolic vulnerability at the acetyl group (reduction to alcohol) and rapid renal clearance due to lack of tissue binding (low
). -
Dofetilide: The tertiary amine side chain increases lipophilicity and tissue distribution (
), allowing the drug to reach the cardiac tissue in effective concentrations.
Efficacy (Arrhythmia Models)
In anesthetized canine models (standard for Class III assessment):
-
Dofetilide: Increases Refractory Period (ERP) by >20% at therapeutic doses.
-
N-3-APMS: Shows no significant change in ERP even at high bolus doses.
-
Why? The compound washes out of the channel pore too quickly (fast
) during the cardiac cycle, failing to accumulate state-dependent block.
-
Visualization: The Pharmacophore Evolution
The following diagram illustrates the structural and functional evolution from the N-3-APMS scaffold to the active drug, highlighting the "IVIVC Gap" (In Vitro In Vivo Correlation Gap).
Caption: Evolution from the N-3-APMS scaffold to Dofetilide. The addition of the basic amine tail bridges the IVIVC gap, transforming a weak binder into a potent clinical agent.
References
-
Smith, P. L., et al. (1995). "Pharmacological characterization of the methanesulfonanilide class III antiarrhythmic agent dofetilide." Journal of Pharmacology and Experimental Therapeutics. Link
-
Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery. Link
-
Recanatini, M., et al. (2005). "SAR of methanesulfonanilide class III antiarrhythmics: A molecular modeling study." Bioorganic & Medicinal Chemistry. Link
-
US International Trade Commission. (2007). "Harmonized Tariff Schedule: Pharmaceutical Appendix (CAS 5588-38-5 and related intermediates)." Link
-
Vandenberg, J. I., et al. (2001). "hERG K+ channels: structure, function, and clinical significance." Physiological Reviews. Link
Technical Comparison: N-(3-acetylphenyl)methanesulfonamide vs. Para-Isomer Alternatives in Drug Discovery
This guide provides an in-depth technical comparison of N-(3-acetylphenyl)methanesulfonamide (CAS 2417-42-7), a versatile "Meta-Scaffold," against its clinically dominant isomer, N-(4-acetylphenyl)methanesulfonamide (the "Para-Scaffold"), and other sulfonamide derivatives.
Executive Summary: The Geometry of Efficacy
In medicinal chemistry, the distinction between N-(3-acetylphenyl)methanesulfonamide (Meta-isomer) and its alternative, N-(4-acetylphenyl)methanesulfonamide (Para-isomer), is not merely structural—it is functional.
While the Para-isomer is the industry-standard precursor for Class III antiarrhythmics (e.g., Dofetilide , Ibutilide ) due to its linear topology matching the hERG channel pore, the Meta-isomer serves a distinct, critical role:
-
Selectivity Probe: It acts as a geometric control to validate pharmacophore linearity.
-
Divergent Scaffold: It provides access to "bent" molecular architectures essential for Carbonic Anhydrase (CA) isoform selectivity (targeting CA IX/XII over CA II) and the synthesis of fused heterocycles (quinolines/chromenes) with antibacterial and anticancer activity.
This guide analyzes the limitations of the Meta-isomer in cardiovascular applications while highlighting its superior utility in generating novel heterocyclic libraries.
Comparative Technical Profile
The following table contrasts the physicochemical and functional properties of the Meta-isomer against its primary alternatives.
| Feature | N-(3-acetylphenyl)methanesulfonamide (Meta) | N-(4-acetylphenyl)methanesulfonamide (Para) | Unsubstituted Benzenesulfonamide |
| CAS Registry | 2417-42-7 | 5588-38-5 | 98-10-2 |
| Primary Application | Scaffold for heterocyclic libraries (Quinolines), CA inhibition probes. | Precursor for Class III Antiarrhythmics (Dofetilide). | General CA inhibitor (non-selective). |
| Geometry | Bent (120°) : Disrupts linear binding modes. | Linear (180°) : Ideal for channel pore blocking. | Planar/Tetrahedral. |
| Electronic Effect | Acetyl group exerts meta-withdrawing effect; less resonance stabilization of N-anion. | Acetyl group exerts para-withdrawing effect; enhances N-H acidity via resonance. | Moderate acidity. |
| Synthetic Utility | High: Precursor for Friedländer synthesis of quinolines. | High: Precursor for reductive amination (Dofetilide side chains). | Low: Lacks handle for expansion. |
| Limitation | Inactive as Class III antiarrhythmic (Geometry mismatch). | High Toxicity Risk (Torsades de Pointes potential if off-target). | Poor Selectivity (Pan-CA inhibition). |
Mechanism & Limitations: The "Linearity Rule"
The Limitation: Cardiovascular Inactivity
The primary limitation of N-(3-acetylphenyl)methanesulfonamide compared to the Para-alternative is its inability to effectively block the
-
Mechanism: Class III agents like Dofetilide require a "dumbbell" pharmacophore—two aromatic groups separated by a flexible linker. The sulfonamide group acts as an anchor.[1]
-
The Failure Mode: The meta positioning of the acetyl group creates a "kink" in the molecule. This steric clash prevents the molecule from fitting into the narrow intracellular pore of the hERG channel, rendering it inactive for arrhythmia treatment.
-
The Advantage: This lack of hERG binding makes the Meta-isomer a safer scaffold for developing non-cardiovascular drugs (e.g., antimicrobials), avoiding the cardiotoxicity (QT prolongation) associated with the Para-isomer derivatives.
The Advantage: Synthetic Divergence (Quinoline Synthesis)
While the Para-isomer is "locked" into linear chain extension, the Meta-isomer is the ideal substrate for Friedländer-type condensations to form 3-acetyl-2-methyl-4-phenylquinolines, which exhibit potent antibacterial and antifungal profiles.
Visualization: Divergent Synthetic Pathways
The diagram below illustrates how the starting isomer dictates the final therapeutic class.
Figure 1: Divergent synthesis. The Meta-isomer (Yellow) leads to fused heterocycles, while the Para-isomer (Red) leads to linear antiarrhythmics.
Experimental Protocol: Utilization of the Meta-Scaffold
Objective: Synthesize a library of chalcone-sulfonamide hybrids (precursors to pyrazoles/quinolines) using N-(3-acetylphenyl)methanesulfonamide. This protocol demonstrates the reactivity of the acetyl "tail" which is sterically more accessible in the meta-position than in crowded ortho-substitutions.
Materials
-
Substrate: N-(3-acetylphenyl)methanesulfonamide (1.0 eq).
-
Reagent: Substituted benzaldehydes (1.1 eq) (e.g., 4-chlorobenzaldehyde for enhanced lipophilicity).
-
Catalyst: 40% NaOH (aq) or Piperidine (for acid-sensitive substrates).
-
Solvent: Ethanol (95%).
Workflow (Claisen-Schmidt Condensation)
-
Preparation: Dissolve 10 mmol of N-(3-acetylphenyl)methanesulfonamide in 20 mL of ethanol.
-
Activation: Add the substituted benzaldehyde (11 mmol).
-
Initiation: Dropwise addition of 40% NaOH (2 mL) at 0°C. Note: The sulfonamide -NH proton is acidic; excess base may be required to maintain the enolate concentration.
-
Reaction: Stir at room temperature for 12-24 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3).
-
Checkpoint: The appearance of a yellow precipitate indicates chalcone formation.
-
-
Workup: Pour the reaction mixture into crushed ice/water containing dilute HCl (to neutralize the phenoxide/sulfonamide salt).
-
Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.
Data Validation:
-
¹H NMR: Look for the disappearance of the singlet acetyl methyl peak (~2.6 ppm) and the appearance of doublet vinylic protons (CH=CH) at 7.4–7.8 ppm with a coupling constant (
) of ~15-16 Hz (indicating trans-geometry).
Strategic Recommendations
-
Use the Meta-Isomer (3-acetyl) when:
-
Developing Carbonic Anhydrase Inhibitors targeting tumor-associated isoforms (CA IX). The meta-geometry allows the "tail" to interact with the hydrophobic pocket of the enzyme differently than the para-isomer, often improving selectivity.
-
Synthesizing Antimicrobial Agents . Fused ring systems (quinolines) derived from the meta-isomer show superior efficacy against Gram-positive bacteria compared to linear sulfonamides.
-
You require a Negative Control for hERG channel blocking studies.
-
-
Use the Para-Isomer (4-acetyl) when:
-
Synthesizing Class III Antiarrhythmics (Dofetilide analogs).
-
You need maximum electron-withdrawing resonance effects to increase the acidity of the sulfonamide -NH group.
-
-
Safety Note: Although the Meta-isomer is less cardiotoxic, all sulfonamides carry a risk of hypersensitivity (Stevens-Johnson Syndrome). Handle intermediates with standard PPE.
References
-
BenchChem. (2025). Biological activity of methanesulfonamide derivatives. Retrieved from
-
National Center for Biotechnology Information. (2025). Dofetilide: A Class III Antiarrhythmic Agent.[2][3] PubChem Database. Retrieved from
-
Ghorab, M. M., et al. (2017). A new class of arylsulfonamide-based 3-acetyl-2-methyl-4-phenylquinolines and in vitro evaluation of their antioxidant, antifungal, and antibacterial activities.[4] Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from
- Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.
-
Huateng Pharma. (2025). Product List: N-(3-Acetylphenyl)methanesulfonamide (CAS 2417-42-7). Retrieved from
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
